Ethyl 3-(1H-imidazol-1-yl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-imidazol-1-ylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)10-4-3-5-11(8-10)14-7-6-13-9-14/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZGJDSJKFQBIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Electronic Properties of the Imidazole Ring in Benzoate Ester Derivatives
Foreword
The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous essential drugs and biologically active molecules.[1][2][3][4] Its unique electronic architecture—amphoteric, aromatic, and capable of diverse intermolecular interactions—makes it a privileged scaffold in drug design.[3][5] When coupled with a benzoate ester, a common motif for modulating lipophilicity and creating prodrugs, the resulting derivatives present a fascinating interplay of electronic effects. This guide provides an in-depth exploration of these electronic properties, moving from the fundamental characteristics of the imidazole ring to the nuanced interactions within benzoate ester derivatives. We will delve into the causality behind experimental and computational characterization, offering field-proven insights for researchers, scientists, and drug development professionals aiming to harness the full potential of these versatile compounds.
The Intrinsic Electronic Landscape of the Imidazole Ring
Understanding the electronic behavior of imidazole-containing benzoate esters begins with a firm grasp of the imidazole ring itself. It is not merely a static scaffold but a dynamic electronic system governed by several key principles.
1.1. Aromaticity and Electron Distribution The imidazole ring is a five-membered heterocycle containing two nitrogen atoms and three carbon atoms. It is aromatic, fulfilling Hückel's rule with a sextet of delocalized π-electrons.[6][7] One nitrogen atom (N-1) is pyrrole-like, contributing two electrons to the aromatic system, while the other (N-3) is pyridine-like, contributing one electron and retaining a lone pair in an sp² hybrid orbital.[5][8] This arrangement creates a π-excessive system, meaning the five ring atoms share six electrons, leading to high electron density. However, this density is not uniform; it is highest at the nitrogen atoms.[8] The C2 position, situated between the two electronegative nitrogens, is relatively electron-deficient and thus susceptible to nucleophilic attack.[8] Conversely, the C4 and C5 positions are more electron-rich and prone to electrophilic substitution.[8]
1.2. Amphoteric Nature: Acidity and Basicity A defining feature of imidazole is its amphoteric character—it can act as both an acid and a base.[9]
-
Basicity: The pyridine-like N-3 atom, with its available lone pair, is the primary basic center. Protonation at this site results in a symmetrical and resonance-stabilized imidazolium cation. Imidazole (pKa of conjugate acid ≈ 7.0) is significantly more basic than pyridine (pKa ≈ 5.2), a property attributed to the resonance stabilization of the positive charge across both nitrogen atoms.[9][10]
-
Acidity: The pyrrole-like N-1 proton is weakly acidic, with a pKa of approximately 14.5.[6][10] Deprotonation yields the symmetrical imidazolide anion. This acidity, while weak, is crucial for forming N-substituted derivatives and participating in hydrogen bonding as a donor.
1.3. Tautomerism In N-unsubstituted imidazoles, the proton on N-1 can readily migrate to N-3, resulting in two equivalent tautomeric forms.[8][9] This rapid equilibrium means that the C4 and C5 positions are chemically equivalent unless substitution at N-1 breaks this symmetry. This phenomenon is critical when interpreting spectroscopic data and considering receptor binding, as the molecule exists as a dynamic equilibrium of two forms.
Modulating the Imidazole Ring: The Role of Substituents
The electronic properties of the imidazole core can be precisely tuned through the strategic placement of substituents. These groups can either donate or withdraw electron density, profoundly altering the ring's reactivity, pKa, and interaction with biological targets.[5]
-
Electron-Donating Groups (EDGs): Groups like alkyl (-R), methoxy (-OCH₃), and amino (-NH₂) increase the electron density of the imidazole ring. This enhances the basicity of the N-3 nitrogen and increases the ring's nucleophilicity, making it more reactive towards electrophiles.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), halogens (-F, -Cl), and carbonyls (-COR) decrease the ring's electron density.[11] This effect reduces the basicity of N-3 and increases the acidity of the N-1 proton.[9] EWGs also make the ring more susceptible to nucleophilic attack. The influence of EWGs has been shown to enhance the antibacterial and antifungal potency of some imidazole derivatives.[11]
The electronic effect of these substituents can be quantified using Hammett substituent constants (σ), which provide a valuable tool for developing quantitative structure-activity relationships (QSAR).[12] Generally, a positive σ value indicates an electron-withdrawing effect, while a negative value signifies an electron-donating effect.
| Substituent (at C4/C5) | Type | Hammett Constant (σp) | Effect on Imidazole Ring |
| -NH₂ | Strong EDG | -0.66 | Increases electron density, increases basicity |
| -OCH₃ | Moderate EDG | -0.27 | Increases electron density, increases basicity |
| -CH₃ | Weak EDG | -0.17 | Slightly increases electron density and basicity |
| -H | Neutral | 0.00 | Reference point |
| -Cl | Weak EWG | +0.23 | Decreases electron density, decreases basicity |
| -COOR | Moderate EWG | +0.45 | Decreases electron density, decreases basicity |
| -CN | Strong EWG | +0.66 | Significantly decreases electron density and basicity |
| -NO₂ | Strong EWG | +0.78 | Strongly decreases electron density and basicity |
| Table 1: Influence of common substituents on the electronic properties of the imidazole ring. Hammett constants provide a quantitative measure of the electronic effect.[13][14] |
Electronic Interplay in Imidazole-Benzoate Ester Derivatives
When an imidazole ring is incorporated into a benzoate ester derivative, a bidirectional electronic communication is established. The imidazole can influence the reactivity of the ester, and the benzoate group, in turn, modulates the properties of the imidazole.
3.1. Imidazole's Influence on the Benzoate Ester The most significant effect is the imidazole ring's ability to catalyze the hydrolysis of the ester bond.[15][16] This can occur through two primary mechanisms, particularly in intramolecular contexts or in systems where the imidazole is in close proximity to the ester.
-
Nucleophilic Catalysis: The lone pair on the N-3 atom of the imidazole can act as a nucleophile, directly attacking the electrophilic carbonyl carbon of the ester. This forms a transient N-acylimidazolium intermediate, which is highly reactive and readily hydrolyzed by water to release the carboxylic acid and regenerate the imidazole catalyst.[17]
-
General Base Catalysis: The imidazole ring can act as a general base, abstracting a proton from a nearby water molecule.[15] This enhances the nucleophilicity of the water, facilitating its attack on the ester carbonyl.
The electronic nature of substituents on the imidazole ring directly impacts its catalytic efficiency. EDGs enhance the nucleophilicity and basicity of the imidazole, thereby increasing the rate of hydrolysis. Conversely, EWGs diminish these properties, slowing the catalytic process.
3.2. Benzoate Ester's Influence on the Imidazole Ring The benzoate ester group, being electron-withdrawing, reduces the electron density of the imidazole ring to which it is attached. This effect decreases the imidazole's basicity. The magnitude of this effect depends on the point of attachment and the presence of any substituents on the benzoate ring itself. For instance, an electron-withdrawing nitro group on the para position of the benzoate ring will further decrease the imidazole's basicity compared to an unsubstituted benzoate.
Implications for Drug Design and Biological Activity
The electronic properties of imidazole benzoate esters are not just of academic interest; they are critical determinants of a molecule's biological function.
-
Enzyme Inhibition: Many imidazole-based drugs function as enzyme inhibitors.[18][19][20][21] The nitrogen atoms of the imidazole ring can coordinate with metal ions in an enzyme's active site (e.g., zinc in carbonic anhydrase or iron in cytochrome P450s). The strength of this coordination is governed by the electron density on the nitrogen atoms, which is tunable via substituents.
-
Receptor Binding: The ability of the imidazole ring to act as both a hydrogen bond donor (N1-H) and acceptor (N-3) is vital for receptor interactions.[1][22] The electronic landscape of the molecule, including its molecular electrostatic potential (MEP), dictates the strength and geometry of these interactions. Modifying substituents on either the imidazole or benzoate moieties can fine-tune this landscape to optimize binding affinity and selectivity.
-
Pharmacokinetics (PK): The pKa of the imidazole ring is a key factor in a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It influences the molecule's charge state at physiological pH, which in turn affects its solubility, membrane permeability, and potential for off-target interactions. The stability of the ester bond, modulated by the imidazole's electronics, is also crucial, especially in prodrug design where controlled release of the active compound is desired.
Experimental and Computational Characterization Workflows
A robust characterization of these derivatives requires a synergistic approach, combining synthesis, spectroscopy, and computational modeling.
5.1. Synthesis Protocol: General Route via Debus-Radziszewski Reaction The Debus-Radziszewski synthesis is a versatile method for creating multi-substituted imidazoles that can be subsequently esterified.[2][23][24]
Objective: To synthesize a 2,4,5-triaryl-imidazole derivative and subsequently form its benzoate ester.
Methodology:
-
Imidazole Synthesis:
-
To a solution of benzil (1.0 eq), a substituted benzaldehyde (1.0 eq), and ammonium acetate (10.0 eq) in glacial acetic acid, reflux the mixture for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash thoroughly with water to remove excess acetic acid and ammonium salts, and dry under vacuum.
-
Purify the crude triaryl-imidazole product by recrystallization from a suitable solvent (e.g., ethanol).
-
-
Esterification (if a hydroxyl group is present on one of the aryl rings):
-
Dissolve the synthesized hydroxyl-functionalized imidazole (1.0 eq) and triethylamine (1.5 eq) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add benzoyl chloride (1.2 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final benzoate ester derivative using column chromatography on silica gel.
-
Self-Validation: The identity and purity of the intermediate and final products must be rigorously confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and melting point analysis.
5.2. Spectroscopic Analysis Spectroscopy provides direct experimental evidence of the electronic structure.
| Technique | Observation for Imidazole Benzoate Ester | Rationale/Interpretation |
| ¹H NMR | The N-H proton signal (if present) appears as a broad singlet at high chemical shift (δ 12-14 ppm).[25] Aromatic protons on the imidazole and benzoate rings will show distinct chemical shifts influenced by neighboring substituents. | The downfield shift of the N-H proton is due to its acidic nature and involvement in hydrogen bonding. EWGs on any ring will generally shift adjacent protons downfield. |
| ¹³C NMR | The C2 carbon of the imidazole ring typically appears around δ 135-145 ppm. The ester carbonyl carbon is observed further downfield (δ 160-170 ppm).[26] | The chemical shift of the imidazole carbons is highly sensitive to the electronic effects of substituents, providing a direct probe of electron density changes. |
| FT-IR | A characteristic C=O stretching vibration for the ester is observed around 1720-1740 cm⁻¹. The N-H stretch (if present) appears as a broad band around 3100-3400 cm⁻¹. C=N stretching of the imidazole ring is seen near 1600-1680 cm⁻¹.[25] | The exact frequency of the C=O stretch can indicate the degree of electronic conjugation or strain, offering clues about the electronic environment. |
| UV-Vis | Imidazole derivatives typically exhibit strong π→π* transitions in the 200-300 nm range.[27][28] The position and intensity of these bands are modulated by substituents and the extent of the conjugated system. | EDGs tend to cause a bathochromic (red) shift, while EWGs may cause a hypsochromic (blue) shift, reflecting changes in the HOMO-LUMO energy gap. |
| Table 2: Key Spectroscopic Signatures for Characterizing Imidazole Benzoate Ester Derivatives. |
5.3. Computational Analysis: A DFT Workflow Density Functional Theory (DFT) is an indispensable tool for elucidating the electronic properties of molecules, offering insights that complement experimental data.[23][24][29]
Objective: To calculate the electronic structure, reactivity descriptors, and spectral properties of an imidazole benzoate ester derivative.
Methodology:
-
Structure Preparation: Construct the 3D structure of the imidazole benzoate ester derivative using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation. A common and reliable choice of methodology is the B3LYP functional with a Pople-style basis set such as 6-311G(d,p).[30]
-
Frequency Analysis: Conduct a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Property Calculation: Using the optimized geometry, perform single-point energy calculations to derive key electronic properties:
-
Frontier Molecular Orbitals (HOMO/LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) relates to the ability to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) energy relates to the ability to accept electrons. The HOMO-LUMO gap (ΔE) is an indicator of chemical reactivity and electronic excitability.[30][31]
-
Molecular Electrostatic Potential (MEP): An MEP map visually identifies the electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of the molecule, predicting sites for intermolecular interactions.[30][32]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information on atomic charges, hybridization, and stabilizing donor-acceptor interactions within the molecule.[32]
-
Time-Dependent DFT (TD-DFT): TD-DFT calculations can simulate the UV-Vis absorption spectrum, allowing for direct comparison with experimental results and aiding in the assignment of electronic transitions.[23][24]
-
Causality: The choice of the B3LYP functional and a split-valence basis set with polarization and diffuse functions (e.g., 6-311++G(d,p)) is a field-proven standard that balances computational efficiency with accuracy for organic molecules of this type, providing reliable electronic structures and properties.[31]
Conclusion
The electronic properties of the imidazole ring in benzoate ester derivatives are a product of a complex and tunable interplay between two electronically active moieties. The inherent aromaticity, amphotericity, and electron distribution of the imidazole core provide a foundation that can be precisely modulated by substituents. This modulation directly impacts the reactivity of the attached benzoate ester, particularly its susceptibility to hydrolysis, and concurrently influences the molecule's potential for biological interactions. A comprehensive understanding, achieved through a combined approach of targeted synthesis, multi-faceted spectroscopic analysis, and robust computational modeling, is paramount for rationally designing and optimizing these derivatives for applications in medicinal chemistry, materials science, and beyond.
References
- A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (Source: Google Search)
- Influence of imidazole and bifunctional nucleophiles on the micellar catalysed hydrolysis and hydroxylaminolysis of esters. (Source: Google Search)
- The Role of Imidazole Derivatives in Modern Drug Discovery. (Source: Google Search)
- Full article: Imidazoles in medicine: a review of its pharmacological and therapeutic applications - Taylor & Francis. (Source: Google Search)
- Application Notes and Protocols: Imidazole Derivatives as Potential Enzyme Inhibitors - Benchchem. (Source: Google Search)
- A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives - JOURNAL OF PHARMA INSIGHTS AND RESEARCH. (Source: Google Search)
- Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - MDPI. (Source: Google Search)
- A Comparative Guide to the Computational Analysis of 4-iodo-1H-imidazole's Electronic Structure - Benchchem. (Source: Google Search)
- Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC. (Source: Google Search)
- Hydroxyl Group (V)>1> and Imidazole (X)>2> Catalysis.
- Catalysis of Ester Hydrolysis by Cationic Micelles of Surfactants contain- ing the lmidazole Ring - RSC Publishing. (Source: Google Search)
- Review of pharmacological effects of imidazole deriv
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PubMed. (Source: Google Search)
- Imidazole derivatives--a new class of microsomal enzyme inhibitors - PubMed. (Source: Google Search)
- Understanding the Influence of Electron-Donating and Electron-Withdrawing Substituents on the Anticorrosive Properties of Imidazole: A Quantum-Chemical Approach - INIS-IAEA. (Source: Google Search)
- Imidazole derivatives as new potent and selective 20-HETE synthase inhibitors - PubMed. (Source: Google Search)
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC. (Source: Google Search)
-
Electronic/substituents influence on imidazole ring donor–acceptor capacities using 1H-imidazo[4,5-f][15][18]phenanthroline frameworks - New Journal of Chemistry (RSC Publishing). (Source: Google Search)
- Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - RSC Publishing. (Source: Google Search)
- Values of some Hammett substituent constants (σ).
- General Description of Imidazole - ChemicalBook. (Source: Google Search)
- I don't understand why imidazole has a weak acidic group. : r/chemhelp - Reddit. (Source: Google Search)
- Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati - TSI Journals. (Source: Google Search)
- Theoretical Study of the Electronic Spectrum of Imidazole - ACS Public
- Imidazole: Chemical Structure, Properties, Applications, and Synthesis Methods. (Source: Google Search)
- Insight into the esterase like activity demonstrated by an imidazole appended self-assembling hydrogelator - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC04281J. (Source: Google Search)
- Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC. (Source: Google Search)
- Computational DFT analysis and molecular modeling on imidazole derivatives used as corrosion inhibitors for aluminum in acidic media | Request PDF - ResearchG
- Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC. (Source: Google Search)
- A comprehensive investigation on one-pot synthesis of imidazole derivatives: quantum computational analysis, molecular docking, molecular dynamics simulations and antiviral activity against SARS-CoV-2. (Source: Google Search)
- Effects of electron-withdrawing groups in imidazole-phenanthroline ligands and their influence on the photophysical properties of EuIII complexes for white light-emitting diodes - New Journal of Chemistry (RSC Publishing). (Source: Google Search)
-
Synthesis and evaluation of imidazo[1,5-a][1][18]benzodiazepine esters with high affinities and selectivities at "diazepam-insensitive" benzodiazepine receptors - PubMed. (Source: Google Search)
- Imidazole - Wikipedia. (Source: Google Search)
- Spectroscopic (FT-IR, FT-Raman, UV-vis and NMR) Investigation, Molecular Structure, Docking and Chemical Reactivity Elucidation of Antifungal Drug Tioconazole - Taylor & Francis. (Source: Google Search)
- Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~... | Study Prep in Pearson+. (Source: Google Search)
- IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c.
- Novel triazole derivatives possessing imidazole: Synthesis, spectroscopic characterization (FT-IR, NMR, UV-Vis)
- ISSN: pISSN 2976-1344 eISSN 2976-1352 AMC Multidisciplinary Research Journal (AMRJ) Volume. (Source: Google Search)
- Nucleophilic catalysis for ester hydrolysis: Imidazole as catalyst: complete mechanistic description - YouTube. (Source: Google Search)
- 1H NMR, EPR, UV-Vis, and Electrochemical Studies of Imidazole Complexes of Ru(III). Crystal Structures of cis-[(Im)(2)(NH(3))(4)Ru(III)]Br(3) and [(1MeIm)(6)Ru(II)]Cl(2).2H(2)O - PubMed. (Source: Google Search)
- Correlation between the Hammett parameter of the p-substituent of the...
- Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investig
- A survey of Hammett substituent constants and resonance and field parameters - SciSpace. (Source: Google Search)
- Synthesis and therapeutic potential of imidazole containing compounds. (Source: Google Search)
- Synthesis of Imidazole Derivatives and Their Biological Activities - ResearchG
- (PDF)
- Table 13.1 Selected Hammett substituent constants and susceptibility factors. (Source: Google Search)
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jopir.in [jopir.in]
- 6. reddit.com [reddit.com]
- 7. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 8. General Description of Imidazole_Chemicalbook [chemicalbook.com]
- 9. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazole - Wikipedia [en.wikipedia.org]
- 11. Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. global.oup.com [global.oup.com]
- 15. pure.psu.edu [pure.psu.edu]
- 16. Catalysis of ester hydrolysis by cationic micelles of surfactants containing the imidazole ring - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. youtube.com [youtube.com]
- 18. ijsred.com [ijsred.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Imidazole derivatives--a new class of microsomal enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Imidazole derivatives as new potent and selective 20-HETE synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. nbinno.com [nbinno.com]
- 23. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. nepjol.info [nepjol.info]
- 29. researchgate.net [researchgate.net]
- 30. tandfonline.com [tandfonline.com]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. tandfonline.com [tandfonline.com]
Methodological & Application
Synthetic Routes for Novel Antifungal Agents Utilizing Ethyl 3-(1H-imidazol-1-yl)benzoate: Application Notes and Protocols
Introduction: The Strategic Importance of the Imidazole Moiety in Antifungal Drug Discovery
The landscape of antifungal drug development is continually challenged by the rise of resistant fungal strains and the limited number of effective and safe therapeutic options.[1][2] Within the arsenal of antifungal agents, azole derivatives, characterized by the presence of an imidazole or triazole ring, represent a cornerstone of modern therapy.[3] These compounds exert their antifungal effect by inhibiting the enzyme lanosterol 14α-demethylase, a critical component in the fungal ergosterol biosynthesis pathway. Disruption of this pathway leads to a compromised fungal cell membrane, ultimately inhibiting growth and proliferation.[3]
Ethyl 3-(1H-imidazol-1-yl)benzoate emerges as a highly versatile and strategic starting material for the synthesis of a diverse array of novel antifungal candidates. Its structure incorporates the essential imidazole pharmacophore, while the ethyl ester functionality provides a reactive handle for a variety of chemical transformations. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing different functionalities, aiming to enhance potency, broaden the antifungal spectrum, and improve pharmacokinetic properties. This guide provides detailed synthetic protocols for the derivatization of this compound into promising classes of antifungal agents, namely 1,3,4-oxadiazoles and N-substituted amides, with a focus on the causal reasoning behind the experimental choices.
Synthetic Strategy Overview: From a Common Intermediate to Diverse Antifungal Scaffolds
The central strategy revolves around the conversion of this compound into key intermediates that can be further elaborated into target compounds. The two primary synthetic pathways detailed in this guide are:
-
Hydrazide Formation and Subsequent Cyclization to 1,3,4-Oxadiazoles: The ethyl ester is first converted to the corresponding benzohydrazide. This intermediate is then cyclized with various reagents to furnish the 1,3,4-oxadiazole ring, a scaffold known for its broad spectrum of biological activities, including antifungal properties.[1][2][4]
-
Direct Amidation to N-Substituted Amides: The ethyl ester is directly reacted with a range of primary and secondary amines to generate a library of N-substituted amide derivatives. This approach allows for the introduction of diverse lipophilic and polar groups to probe their impact on antifungal efficacy.
Figure 1: Overview of synthetic pathways from this compound.
Part 1: Synthesis of 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole moiety is a bioisostere of ester and amide groups and is recognized for its favorable metabolic stability and ability to participate in hydrogen bonding, contributing to enhanced binding affinity with biological targets.[4]
Protocol 1.1: Synthesis of 3-(1H-Imidazol-1-yl)benzohydrazide
This initial step is the gateway to the 1,3,4-oxadiazole scaffold. The hydrazinolysis of the ethyl ester is a classical and efficient method for the formation of the hydrazide intermediate.
Materials:
-
This compound
-
Hydrazine hydrate (80% or higher)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
Procedure:
-
To a solution of this compound (1.0 equivalent) in absolute ethanol (10 mL per gram of ester), add hydrazine hydrate (3.0 to 5.0 equivalents) dropwise at room temperature. The excess hydrazine hydrate ensures the complete conversion of the ester.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/methanol, 9:1). The disappearance of the starting ester spot indicates the completion of the reaction.
-
After completion, cool the reaction mixture to room temperature. In many cases, the product will precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted hydrazine hydrate and other impurities.
-
Dry the product, 3-(1H-Imidazol-1-yl)benzohydrazide, under vacuum to obtain a white to off-white solid. The purity of the product can be assessed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).
Protocol 1.2: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
With the key hydrazide intermediate in hand, a variety of 2,5-disubstituted 1,3,4-oxadiazoles can be synthesized. The following protocol describes a common method involving condensation with an aromatic aldehyde followed by oxidative cyclization.
Materials:
-
3-(1H-Imidazol-1-yl)benzohydrazide
-
Substituted aromatic aldehydes (various)
-
Iodine (I₂)
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 3-(1H-Imidazol-1-yl)benzohydrazide (1.0 equivalent) in ethanol.
-
Add the desired substituted aromatic aldehyde (1.1 equivalents) to the solution.
-
To this mixture, add potassium carbonate (K₂CO₃, 2.0 equivalents) as a base and a catalytic amount of iodine (I₂, 0.1 equivalents) as an oxidizing agent.[4] The base facilitates the deprotonation steps, while iodine promotes the oxidative cyclization of the intermediate hydrazone.
-
Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The solid product that precipitates out is collected by vacuum filtration, washed with water, and then with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole derivative.
-
Characterize the final product using spectroscopic techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) and determine its melting point.
Table 1: Representative 1,3,4-Oxadiazole Derivatives and their Antifungal Activity
| Compound ID | R-group on Aldehyde | Antifungal Activity (MIC in µg/mL) vs. C. albicans | Reference |
| OXD-1 | 4-Chlorophenyl | 16 | [2] |
| OXD-2 | 4-Methoxyphenyl | 32 | [2] |
| OXD-3 | 2,4-Dichlorophenyl | 8 | [1] |
| Fluconazole | - | 0.25-1.0 | [2] |
Note: The antifungal activity data presented is representative and may vary depending on the specific fungal strain and testing conditions.
Figure 2: Workflow for the synthesis of 1,3,4-oxadiazole derivatives.
Part 2: Synthesis of N-Substituted Amide Derivatives
Direct amidation of esters is a straightforward approach to introduce a wide range of substituents, enabling a thorough exploration of the SAR. The amide bond is a common feature in many biologically active molecules.
Protocol 2.1: Direct Amidation of this compound
This protocol outlines a general procedure for the direct synthesis of amides from the starting ethyl ester and various amines. The choice of reaction conditions may need to be optimized depending on the nucleophilicity and steric hindrance of the amine.
Materials:
-
This compound
-
Primary or secondary amines (various)
-
Lewis acid catalyst (e.g., TiCl₄, optional) or a coupling agent (e.g., HATU, HOBt, EDCI, optional)
-
High-boiling point solvent (e.g., DMF, DMSO, or solvent-free)
-
Round-bottom flask or sealed tube
-
Magnetic stirrer with heating
Procedure:
-
In a round-bottom flask or a sealed tube, combine this compound (1.0 equivalent) and the desired amine (1.2-2.0 equivalents).
-
For less reactive amines, the addition of a catalyst may be necessary. For instance, a Lewis acid like TiCl₄ can activate the ester carbonyl group towards nucleophilic attack.[5] Alternatively, standard peptide coupling reagents can be employed.
-
The reaction can be performed neat (solvent-free) or in a high-boiling point aprotic solvent like DMF or DMSO.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. The optimal temperature and reaction time will depend on the specific substrates. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Work-up the reaction mixture by diluting with a suitable organic solvent (e.g., ethyl acetate) and washing with water and brine to remove the excess amine and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to obtain the pure N-substituted amide derivative.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and melting point analysis.
Table 2: Representative N-Substituted Amide Derivatives and their Potential for Antifungal Activity
| Compound ID | Amine Reagent | Expected Key Structural Feature | Rationale for Synthesis |
| AMD-1 | Benzylamine | Aromatic side chain | Introduction of a lipophilic aromatic group to potentially enhance membrane permeability. |
| AMD-2 | 4-Chlorobenzylamine | Electron-withdrawing group | To investigate the electronic effects on antifungal activity. |
| AMD-3 | Piperidine | Cyclic aliphatic amine | To explore the impact of a conformationally restricted aliphatic substituent. |
| AMD-4 | Morpholine | Heterocyclic amine with oxygen | To introduce a polar group that may improve solubility and pharmacokinetic properties. |
Note: The antifungal activity of these specific derivatives would need to be determined experimentally.
Figure 3: General scheme for the direct amidation of this compound.
Conclusion and Future Perspectives
This compound serves as an excellent and readily accessible platform for the development of novel antifungal agents. The synthetic routes outlined in this guide provide robust and versatile methods for the preparation of 1,3,4-oxadiazole and N-substituted amide derivatives. The modular nature of these syntheses allows for the creation of extensive compound libraries, which are essential for comprehensive structure-activity relationship studies.
Future work should focus on the biological evaluation of the synthesized compounds against a broad panel of clinically relevant fungal pathogens, including resistant strains. In vitro and in vivo testing will be crucial to identify lead compounds with potent antifungal activity and favorable safety profiles. Furthermore, computational studies, such as molecular docking, can be employed to understand the binding interactions of these novel compounds with the target enzyme, lanosterol 14α-demethylase, thereby guiding the rational design of the next generation of imidazole-based antifungal drugs.
References
-
Faria, D. R., et al. (2021). Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative against Candida albicans. Pathogens, 10(11), 1489. [Link]
-
de Oliveira, C. S., et al. (2019). Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers in Microbiology, 10, 237. [Link]
-
Royal Society of Chemistry. (2021). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 12(34), 11457-11462. [Link]
-
Quy, P. T., et al. (2022). 1,3,4-Oxadiazole derivatives as potent antifungal agents: Synthesis, biological evaluation and an in silico study. CTU Journal of Innovation and Sustainable Development. [Link]
-
Balalaie, S., et al. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 68(35), 7645-7650. [Link]
-
Li, Y., et al. (2022). Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. Frontiers in Chemistry, 10, 895085. [Link]
-
Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1s). [Link]
-
Zhang, Y., et al. (2023). Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. RSC Medicinal Chemistry, 14(7), 1285-1298. [Link]
-
Kumar, A., et al. (2021). Synthesis and antimicrobial activity of novel 1H-benzo[d]imidazole-aryl sulfonamide/amide derivatives. Journal of Heterocyclic Chemistry, 58(4), 946-956. [Link]
-
Wang, Y., et al. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 27(19), 6296. [Link]
-
Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. [Link]
-
Singh, P., et al. (2013). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Journal of Applied Pharmaceutical Science, 3(1), 069-073. [Link]
-
Sharma, P., et al. (2025). Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Current Organic Synthesis, 19. [Link]
-
Carraro, F., et al. (2004). Antifungal agents. 11. N-substituted derivatives of 1-[(aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole: synthesis, anti-Candida activity, and QSAR studies. Journal of Medicinal Chemistry, 47(11), 2766-2777. [Link]
-
Paidesetty, S. K., & Patro, S. K. (2013). Synthesis of N-substituted imidazole derivatives. ResearchGate. [Link]
-
The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. [Link]
-
Patil, S. (n.d.). Synthesis And Characterization Of Hydrazide Based 1,3-Benzoxazole Derivatives As Antitubercular Agents. Scribd. [Link]
-
Valente, A., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 13(2), 366. [Link]
-
Ianni, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11, 84. [Link]
-
Al-Ostoot, F. H., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 28(13), 5183. [Link]
-
Journal of Global Pharma Technology. (n.d.). Synthesis, Characterization and Spectrophotometric Studies of New Hydrazone Derived from Ethyl benzoate. [Link]
-
Surwase, K. P. (n.d.). SYNTHESIS, CHARACTERIZATION & ANALGESIC ACTIVITY OF IMIDAZOLO-AZATIDINONE DERIVATIVES. Bibliomed. [Link]
-
Al-Soud, Y. A., et al. (2012). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 17(9), 11183-11195. [Link]
-
Osyanin, V. A., Purygin, P. P., & Belousova, Z. P. (2004). Synthesis of 4-(1H-Azol-1-ylmethyl)benzohydrazides and Their Acyclic and Heterocyclic Derivatives. Russian Journal of Organic Chemistry, 40(1), 108-115. [Link]
-
Damdoom, W. K. (2020). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. ResearchGate. [Link]
-
ChemInform Abstract: Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. ResearchGate. [Link]
-
Borthakur, P., & Borah, P. (2021). Synthesis of functionalized benzo[1][6]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Advances, 11(40), 24654-24658. [Link]
-
Le, C. M., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Angewandte Chemie International Edition, 60(47), 24949-24955. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ctujs.ctu.edu.vn [ctujs.ctu.edu.vn]
- 5. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Note: Microwave-Assisted Synthesis of Ethyl 3-(1H-imidazol-1-yl)benzoate
Abstract & Introduction
The N-arylation of imidazoles is a pivotal transformation in medicinal chemistry, serving as a gateway to numerous enzyme inhibitors (e.g., heme oxygenase, thromboxane synthase) and receptor antagonists.[1] Ethyl 3-(1H-imidazol-1-yl)benzoate represents a critical bifunctional scaffold, combining a reactive ester moiety with a pharmacophoric imidazole ring.[2]
Traditional thermal synthesis of this compound via Ullmann-type coupling often requires high temperatures (140–200 °C), prolonged reaction times (24–48 hours), and stoichiometric amounts of copper, leading to difficult purification and variable yields.
This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that dramatically reduces reaction time to under 30 minutes while improving yield and purity. By utilizing a specific Copper(I)/Ligand catalytic system under controlled dielectric heating, researchers can achieve efficient C–N bond formation with high reproducibility.
Retrosynthetic Analysis & Strategy
The synthesis relies on a disconnection at the C–N bond between the imidazole nitrogen and the phenyl ring. The forward strategy employs a modified Ullmann coupling using Ethyl 3-iodobenzoate (or 3-bromobenzoate) and Imidazole .
-
Key Challenge: Preventing catalyst deactivation and controlling the competitive binding of the imidazole substrate to the copper center.
-
Solution: Use of a bidentate ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine or 1,10-phenanthroline) or an amino acid ligand (L-Proline) to stabilize the Cu(I) species and facilitate the oxidative addition/reductive elimination cycle.
Reaction Scheme
Experimental Protocol
Materials & Reagents
| Component | Role | Equiv. | Amount (Example) |
| Ethyl 3-iodobenzoate | Substrate (Electrophile) | 1.0 | 276 mg (1.0 mmol) |
| Imidazole | Substrate (Nucleophile) | 1.2 | 82 mg (1.2 mmol) |
| Copper(I) Iodide (CuI) | Catalyst | 0.1 (10 mol%) | 19 mg |
| L-Proline | Ligand | 0.2 (20 mol%) | 23 mg |
| Cesium Carbonate (Cs₂CO₃) | Base | 2.0 | 652 mg |
| DMSO (Anhydrous) | Solvent | N/A | 3.0 mL |
Note: Ethyl 3-bromobenzoate may be substituted but typically requires higher temperatures (130–140 °C) or a stronger ligand (e.g., 1,10-phenanthroline).
Step-by-Step Procedure
-
Vessel Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add CuI (10 mol%), L-Proline (20 mol%), and Cs₂CO₃ (2.0 equiv).
-
Substrate Addition: Add Imidazole (1.2 equiv) and Ethyl 3-iodobenzoate (1.0 equiv).
-
Solvent & Sealing: Add anhydrous DMSO (3 mL). Cap the vial with a Teflon-lined septum and crimp seal.
-
Pre-Stirring: Vortex or stir for 1 minute to ensure homogeneity of the slurry.
-
Microwave Irradiation: Place the vial in the microwave reactor cavity. Apply the following parameters:
| Parameter | Setting |
| Temperature | 110 °C |
| Ramp Time | 2:00 min |
| Hold Time | 20:00 min |
| Pressure Limit | 250 psi (17 bar) |
| Power | Dynamic (Max 200 W) |
| Stirring | High |
-
Cooling: Allow the reaction to cool to <50 °C using the reactor's compressed air cooling system.
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate (30 mL) and Water (30 mL).
-
Filter through a pad of Celite to remove insoluble copper salts.
-
Separate the organic layer.[3][4] Extract the aqueous layer once more with Ethyl Acetate (20 mL).
-
Wash combined organics with Brine (2 x 20 mL) to remove residual DMSO.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-5% Methanol in Dichloromethane or Hexane/EtOAc) to afford the title compound as a pale yellow solid/oil.
Mechanistic Insight & Pathway Visualization[1]
The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. The microwave energy efficiently overcomes the activation barrier for the oxidative addition of the aryl halide to the cuprate complex, a step often rate-limiting in thermal Ullmann couplings.
Graphviz Diagram: Catalytic Cycle
Caption: Proposed catalytic cycle for the Cu-catalyzed N-arylation. The ligand (L-Proline) stabilizes the Cu intermediates, preventing aggregation.
Optimization & Troubleshooting
Solvent & Base Effects
| Variable | Recommendation | Rationale |
| Solvent | DMSO or DMF | High dielectric constant ( |
| Base | Cs₂CO₃ | Superior solubility in organic solvents compared to K₂CO₃; the "Cesium Effect" aids in stabilizing the transition state. |
| Ligand | L-Proline | Promotes reaction at lower temperatures (110°C vs 140°C). Alternatives: 1,10-Phenanthroline.[1][5] |
Troubleshooting Guide
-
Low Conversion:
-
Cause: Catalyst poisoning by oxidation (Cu(I)
Cu(II)). -
Fix: Ensure inert atmosphere (flush vial with Argon before sealing). Use fresh CuI (should be white/off-white, not green/blue).
-
-
Incomplete Reaction (Starting Material Remains):
-
Cause: Aryl bromide used instead of iodide without adjusting temperature.
-
Fix: Increase temperature to 135 °C or extend hold time to 45 mins.
-
-
Blue Reaction Mixture:
Applications in Drug Discovery[7][8][9]
This molecule serves as a versatile intermediate.[2][6][7][8] The ester group allows for orthogonal functionalization relative to the imidazole ring.
Workflow: Downstream Applications
Caption: Synthetic utility of the title compound in generating pharmaceutical actives.[2][7][9][10][11]
References
-
BenchChem. Application Notes and Protocols: 3-(1H-imidazol-1-yl)benzoic acid as a Versatile Building Block. Retrieved from
-
Chen, H., et al. (2010).[12] "Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles." Synthesis, 2010(09), 1505-1511.
-
Sharifi, A., et al. (2016). "Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium." Scientia Iranica, 23(3).
-
Altman, R. A., & Buchwald, S. L. (2006).[5] "Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles." Journal of Organic Chemistry.
Sources
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ajrconline.org [ajrconline.org]
- 4. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 5. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. nbinno.com [nbinno.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. pcbiochemres.com [pcbiochemres.com]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Ethyl 4-[3-(1H-imidazol-1-yl)propylamino]-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
Troubleshooting & Optimization
Purification methods for removing impurities from Ethyl 3-(1H-imidazol-1-yl)benzoate
Technical Support Center: Purification of Ethyl 3-(1H-imidazol-1-yl)benzoate
Welcome to the technical support guide for the purification of this compound. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile intermediate. The unique bifunctional nature of this molecule, containing both a basic imidazole ring and a neutral ester group, presents specific challenges and opportunities for purification. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve high purity and yield.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format. The solutions provided are grounded in chemical principles to help you understand the causality behind each step.
Q1: My product is tailing significantly during silica gel column chromatography, leading to poor separation and broad fractions. What's happening and how can I fix it?
A1: This is a classic issue when purifying compounds containing a basic nitrogen moiety, such as the imidazole ring in your product, on standard silica gel. Silica gel has acidic silanol groups (Si-OH) on its surface, which can strongly and non-specifically interact with the basic imidazole. This causes the product to "stick" to the column and elute slowly and unevenly, resulting in tailing.
Troubleshooting & Optimization:
-
Mobile Phase Modification: The most effective solution is to add a small amount of a competitive base to your mobile phase (eluent). Adding 0.5-1% triethylamine (Et₃N) or pyridine to the eluent system (e.g., Hexane/Ethyl Acetate) will neutralize the acidic sites on the silica.[1] The triethylamine, being a stronger base, will preferentially bind to the silanol groups, allowing your desired compound to travel through the column more uniformly.
-
Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Neutral alumina can be a good alternative to silica gel for basic compounds.[2] You will need to re-develop your solvent system using TLC with alumina plates.
-
Dry Loading: Instead of loading your sample dissolved in a liquid, perform a "dry load". Dissolve your crude product in a volatile solvent like dichloromethane, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[1] This technique often leads to sharper bands and better separation.
Q2: I'm performing an acid-base extraction to purify my product. After neutralizing the acidic aqueous layer, the product either oils out or fails to precipitate. What should I do?
A2: This is a common outcome that can be attributed to several factors related to the product's solubility and the extraction conditions.
Troubleshooting & Optimization:
-
Incomplete Neutralization: First, ensure that neutralization is complete. Use a pH meter or pH paper to confirm that the aqueous solution is basic (pH > 8). To deprotonate the imidazolium ion and regenerate the neutral, organic-soluble product, the pH must be raised above the pKa of the imidazole ring.[1]
-
High Water Solubility: Your compound, even in its neutral form, may have some water solubility. If it does not precipitate or if it forms an oil, you must perform a "back-extraction." After neutralization, extract the aqueous solution multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (e.g., 3 x 50 mL).[1]
-
"Salting Out": To decrease the solubility of your product in the aqueous layer and improve the efficiency of the back-extraction, add a saturated aqueous solution of sodium chloride (brine).[1] This increases the ionic strength of the aqueous phase, making it more polar and forcing the less polar organic product into the organic solvent.
Q3: During my liquid-liquid extraction, a persistent emulsion has formed between the organic and aqueous layers. How can I break it?
A3: Emulsions are colloidal suspensions of one liquid in another and are common in workups involving basic compounds or fine precipitates. Vigorous shaking is a frequent cause.
Troubleshooting & Optimization:
-
Mechanical & Physical Methods:
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).
-
Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously.[1]
-
Add Brine: Adding saturated NaCl solution can help disrupt the emulsion by increasing the density and ionic strength of the aqueous layer.[1]
-
-
Filtration: In stubborn cases, you can filter the entire mixture through a pad of Celite or glass wool using gentle suction. This can physically disrupt the droplets forming the emulsion.[1]
-
Centrifugation: If the volume is manageable and the equipment is available, centrifuging the mixture is a highly effective method to force the layers to separate.
Q4: My final product has a persistent yellow or brown color, even after chromatography. How can I decolorize it?
A4: Colored impurities are often highly conjugated organic molecules present in small amounts. While chromatography may not remove them completely, a treatment with activated carbon is often effective.
Troubleshooting & Optimization:
-
Activated Carbon Treatment: Dissolve the colored product in a suitable solvent for recrystallization (e.g., hot ethanol). Add a very small amount of activated carbon (a "spatula tip" is a good starting point, as excessive use will reduce your yield). Heat the mixture gently for a few minutes.[2][3]
-
Hot Filtration: Filter the hot solution through a fluted filter paper or a small pad of Celite to remove the carbon. The filtrate should be colorless. Proceed with the recrystallization by allowing the solution to cool slowly.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a typical synthesis of this compound?
A1: The most common impurities originate from the starting materials and side reactions of the synthesis, which is often a copper-catalyzed N-arylation (Ullmann coupling).[4][5] Expect to find:
-
Unreacted Starting Materials: Ethyl 3-iodobenzoate or ethyl 3-bromobenzoate, and imidazole.[6]
-
Reaction Byproducts: Homocoupled products or other minor species from the catalytic cycle.
-
Hydrolyzed Product: 3-(1H-imidazol-1-yl)benzoic acid, if the reaction or workup conditions involve prolonged exposure to strong acid or base at high temperatures.
Q2: Which purification method—chromatography, recrystallization, or acid-base extraction—is best for my crude product?
A2: The best method depends on the nature and quantity of your impurities.
-
Acid-Base Extraction: This is the most powerful initial purification step for this specific molecule. It efficiently removes neutral organic impurities (like unreacted ethyl 3-halobenzoate) and acidic impurities.[1][7]
-
Column Chromatography: Use this method if the acid-base extraction fails to provide sufficient purity or if you have multiple, closely related byproducts. It offers excellent separation for complex mixtures.[1]
-
Recrystallization: This is an ideal final polishing step to obtain a highly pure, crystalline solid.[2] It is most effective when the crude product is already >90% pure. An ethanol/water mixture is a good starting point for solvent screening.[4]
Q3: How do I select an appropriate solvent system for column chromatography?
A3: The process begins with Thin-Layer Chromatography (TLC).
-
Spotting: Spot your crude mixture on several TLC plates.
-
Elution: Develop each plate in a different solvent system. A good starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). Try different ratios (e.g., 9:1, 4:1, 1:1 Hexane:EtOAc).
-
Analysis: The ideal solvent system will give your desired product an Rf value between 0.2 and 0.4, with good separation from all major impurities.[2] Remember to add ~0.5% triethylamine to the chosen solvent system to prevent tailing.[1]
Data Presentation
The following table summarizes the expected outcomes for the primary purification methods.
| Purification Method | Typical Starting Purity (HPLC) | Expected Final Purity (HPLC) | Typical Yield | Key Advantages & Disadvantages |
| Acid-Base Extraction | 50-80% | >95% | 85-95% | Adv: High capacity, rapid, excellent for removing neutral/acidic impurities. Disadv: May form emulsions; less effective for impurities with similar basicity. |
| Column Chromatography | 50-90% | >98% | 60-90% | Adv: Excellent separation of complex mixtures. Disadv: Can be time-consuming and solvent-intensive; product loss on the column is possible.[1] |
| Recrystallization | >90% | >99% | 70-90% | Adv: Yields highly pure crystalline material; excellent final step. Disadv: Requires a suitable solvent; significant yield loss if product is not sufficiently pure to begin with.[2] |
Experimental Protocols & Visualizations
Protocol 1: Purification via Acid-Base Extraction
This protocol is designed to separate the basic this compound from neutral and acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture (e.g., 5 g) in an organic solvent such as ethyl acetate (100 mL).
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M aqueous HCl (100 mL). Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate. The protonated product will move to the lower aqueous layer.[1][8]
-
Separation: Drain the lower aqueous layer into a clean flask. To ensure complete extraction, wash the remaining organic layer again with fresh 1 M HCl (50 mL) and combine the acidic aqueous extracts. The organic layer now contains neutral impurities and can be discarded.
-
Neutralization: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 5 M NaOH or saturated NaHCO₃ solution with stirring until the solution is basic (pH > 8), confirmed with pH paper.[1]
-
Back-Extraction: Extract the neutralized aqueous solution with three portions of fresh ethyl acetate or dichloromethane (3 x 75 mL). The neutral product will now move back into the organic layer.
-
Drying and Solvent Removal: Combine all organic extracts from the back-extraction. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[1]
Protocol 2: Purification via Flash Column Chromatography
This protocol provides a general guideline for purification on silica gel.
-
Solvent System Selection: Using TLC, determine a suitable mobile phase. A common system is Hexane/Ethyl Acetate with 0.5% triethylamine added. Aim for a product Rf of 0.2-0.4.[2]
-
Column Packing: Choose a column size appropriate for your sample amount (a 40:1 to 100:1 ratio of silica to crude product by weight is a good rule of thumb). Pack the column with silica gel as a slurry in your initial, least polar mobile phase.[1]
-
Sample Loading (Dry Load): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add silica gel (2-3 times the weight of your crude product) and evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[1]
-
Elution: Begin eluting with your chosen mobile phase. If a gradient is needed, gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor their contents by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.[1]
Protocol 3: Purification via Recrystallization
This protocol is for the final purification of a mostly pure solid.
-
Solvent Selection: In a small test tube, test various solvents (e.g., ethanol, isopropanol, ethyl acetate, and mixtures like ethanol/water) to find one that dissolves your compound when hot but not when cold.[9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a boil until the solid just dissolves. Use the absolute minimum amount of hot solvent necessary.[9]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a very small amount of activated carbon, and re-heat to boiling for a few minutes.[2]
-
Hot Filtration (Optional): If carbon was added or if insoluble impurities are present, filter the hot solution by gravity through a pre-warmed funnel.[3]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice-water bath to maximize crystal formation.[3]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent. Dry the crystals in a vacuum oven to a constant weight.[1]
References
- Benchchem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
- Benchchem. (n.d.). Technical Support Center: Purification of Crude Imidazo[4,5-d]imidazole Products.
- Benchchem. (n.d.). Application Notes and Protocols: 3-(1H-imidazol-1-yl)benzoic acid as a Versatile Building Block for Pharmaceutical Intermediates.
- Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Recrystallization.
- Benchchem. (n.d.). Technical Guide: 3-(1H-imidazol-1-yl)benzoic acid.
- Benchchem. (n.d.). Application Note and Protocol for the Synthesis of 3-(1H-imidazol-1-yl)benzoic acid.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions.
- Fayetteville State University. (n.d.). Separation of a Three-Component Organic Mixture using Extraction Techniques and Acid-Base.
- University of Babylon. (2021, July 16). Experimental No. (4) Recrystallization.
- University of Colorado Boulder. (n.d.). Acid-Base Extraction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. userweb.ucs.louisiana.edu [userweb.ucs.louisiana.edu]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Recrystallization solvents for high-purity Ethyl 3-(1H-imidazol-1-yl)benzoate
Core Directive & Scope
Ethyl 3-(1H-imidazol-1-yl)benzoate is a critical intermediate often utilized in the synthesis of etomidate analogs and 11
This guide addresses the three primary failure modes encountered during purification:
-
Hydrolysis: The ethyl ester is susceptible to cleavage in hot aqueous/acidic media.
-
Oiling Out: The compound often separates as a supercooled oil rather than a crystal lattice due to the rotational freedom of the phenyl-imidazole bond.
-
Metal Retention: If synthesized via Ullmann coupling (Cu-catalyzed), the imidazole ring acts as a ligand, retaining copper impurities.
Solvent Selection Matrix
The following matrix synthesizes solubility data and experimental outcomes. Ethyl Acetate/Hexane is the recommended primary system for high yield and ester stability.
| Solvent System | Role | Polarity Index ( | Suitability | Technical Notes |
| Ethyl Acetate / Hexane | Primary | 4.4 / 0.1 | Excellent | Standard Protocol. Dissolve in min. hot EtOAc; add Hexane to turbidity. Best balance of yield/purity. |
| Ethanol (Abs.) | Alternative | 4.3 | Good | Good for removing inorganic salts. Risk of transesterification if methanol is present as impurity. |
| Isopropanol (IPA) | Single-Solvent | 3.9 | Moderate | Slower evaporation. Good for growing X-ray quality crystals. |
| Ethanol / Water | Risky | 4.3 / 10.2 | Caution | Hydrolysis Risk. Only use if compound is neutral. Extended heating causes ester cleavage to the benzoic acid derivative. |
| DCM / Ether | Rescue | 3.1 / 2.8 | Poor | Use only if material oils out in other systems. High volatility makes crystallization difficult to control. |
Standard Operating Procedure (SOP)
Protocol A: Binary Solvent Recrystallization (EtOAc / Hexane)
Objective: Purify crude this compound (>98% HPLC purity) while minimizing ester hydrolysis.
Reagents:
-
Crude Product (Solid/Semi-solid)
-
Ethyl Acetate (HPLC Grade)
-
n-Hexane (or n-Heptane for higher boiling point)
-
Activated Charcoal (Optional, for color removal)
Workflow Diagram:
Step-by-Step Execution:
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add boiling Ethyl Acetate dropwise with constant swirling until the solid just dissolves.
-
Note: If a small amount of dark residue remains insoluble, do not add excess solvent. This is likely inorganic salt (CuI/K2CO3) from the synthesis.
-
-
Hot Filtration: If insoluble particles or charcoal were used, filter the hot solution through a pre-warmed glass funnel/fluted filter paper.
-
The Cloud Point: Keep the filtrate near boiling. Slowly add warm n-Hexane down the side of the flask. Stop immediately when a faint, persistent white cloudiness (turbidity) appears.
-
Clarification: Add boiling Ethyl Acetate dropwise (usually 0.5 - 1.0 mL) until the solution becomes crystal clear again.
-
Crystallization: Cap the flask loosely. Allow it to cool to room temperature undisturbed (approx. 2 hours).
-
Critical: Do not place directly in ice; this causes "oiling out."
-
-
Harvest: Once abundant crystals form at RT, cool in an ice bath for 30 minutes. Filter via Buchner funnel.[1] Wash cake with cold Hexane.
Troubleshooting Guide
Issue 1: Oiling Out (Liquid-Liquid Phase Separation)
Symptom: Instead of crystals, oily droplets form at the bottom of the flask as it cools. Mechanism: The melting point of the solvated compound is lower than the saturation temperature of the solvent mixture.
Corrective Logic:
Detailed Fix:
-
Re-dissolve: Heat the mixture until the oil dissolves back into the solution.
-
Dilute: Add 10-15% more of the good solvent (Ethyl Acetate). This lowers the saturation temperature below the oiling-out point.
-
Seed: As the solution cools to just above room temperature, add a tiny crystal of pure product (or scratch the glass).
Issue 2: Hydrolysis (Loss of Ester)
Symptom: Product smells like ethanol/acetic acid; melting point is significantly higher than expected (indicative of the carboxylic acid, mp >200°C). Cause: Presence of water in the solvent or basic impurities (imidazole is basic) catalyzing ester hydrolysis. Fix:
-
Ensure solvents are dried (use molecular sieves).
-
Avoid Ethanol/Water systems if the crude material contains residual base (K2CO3/KOH).
-
Rescue: If hydrolyzed, you must re-esterify using Ethanol/H2SO4 reflux.
Frequently Asked Questions (FAQs)
Q: Can I use Acetone as a solvent? A: Acetone is generally too powerful a solvent for this ester. It often leads to low recovery yields unless cooled to -78°C. Furthermore, acetone can undergo aldol condensation under the basic influence of the imidazole ring if heated for prolonged periods.
Q: The crystals are blue/green. What happened? A: This indicates residual Copper (Cu) from the Ullmann coupling reaction (common in synthesizing imidazole-benzoates).
-
Fix: Re-dissolve in EtOAc and wash with 5% aqueous EDTA or Ammonium Hydroxide in a separatory funnel to sequester the copper. Dry organic layer over Na2SO4 before attempting recrystallization again.
Q: Why avoid acidic water washes? A: While the imidazole nitrogen can be protonated to make the salt (water-soluble), the ester bond is acid-labile. Strong acid washes risk hydrolyzing the ester. If you must make a salt, generate the Hydrochloride salt in anhydrous ether/HCl, not water.
References
-
BenchChem. (2025).[2][3][4] Application Notes and Protocols: 3-(1H-imidazol-1-yl)benzoic acid as a Versatile Building Block.[2] Retrieved from
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman.[5] (General reference for ester recrystallization techniques).
-
Organic Syntheses. (1977). Ethyl 4-Amino-3-methylbenzoate (Analogous ester purification).[6] Org.[7][8][9] Synth. 57, 11. Retrieved from
-
Beilstein Journal of Organic Chemistry. (2013). Synthesis of imidazol-1-yl-acetic acid hydrochloride.[10] (Discussion on imidazole ester solubility). Retrieved from
Sources
- 1. amherst.edu [amherst.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ethyl benzoate - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. CAS 93-89-0: Ethyl benzoate | CymitQuimica [cymitquimica.com]
- 9. Cas 93-89-0,Ethyl benzoate | lookchem [lookchem.com]
- 10. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]
Technical Support Center: Navigating the Scale-Up of Ethyl 3-(1H-imidazol-1-yl)benzoate Production
Welcome to the technical support center for the synthesis and scale-up of Ethyl 3-(1H-imidazol-1-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex challenges encountered during the production of this key pharmaceutical intermediate. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity and efficiency of your chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for the N-arylation of imidazole with ethyl 3-iodobenzoate is consistently low. What are the likely causes and how can I improve it?
Low yield in the copper-catalyzed N-arylation (Ullmann condensation) of imidazole is a frequent challenge, often stemming from suboptimal reaction conditions, especially as the scale increases.
Possible Causes & Troubleshooting Strategies:
-
Insufficient Catalyst Activity: The choice and handling of the copper catalyst are critical.
-
Recommendation: Ensure your Copper(I) iodide (CuI) is of high purity and has been stored under inert conditions to prevent oxidation to less active Cu(II) species. For larger scale reactions, consider using a more active catalyst system, such as employing a ligand like L-proline or 1,10-phenanthroline, which can enhance catalyst turnover and stability.[1][2]
-
-
Base Incompatibility or Insufficient Strength: The base plays a crucial role in deprotonating the imidazole, making it a more effective nucleophile.
-
Recommendation: Potassium carbonate (K₂CO₃) is commonly used, but for more challenging or larger scale reactions, a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more effective.[1] Ensure the base is finely powdered and anhydrous to maximize its reactivity.
-
-
Inadequate Temperature or Reaction Time: Ullmann couplings are thermally driven.
-
Recommendation: The reaction is typically conducted at 110-120°C.[2][3] If you are observing low conversion, consider incrementally increasing the temperature. However, be mindful of potential side reactions at excessively high temperatures. Extended reaction times (18-24 hours) may also be necessary to drive the reaction to completion.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Solvent Quality: The solvent must be high-boiling, polar, and anhydrous.
Troubleshooting Guide: Specific Experimental Issues
Q2: I am observing a significant amount of a major byproduct. How can I identify and minimize its formation?
The formation of byproducts is a common issue during scale-up. Understanding the potential side reactions is key to their mitigation.
Common Byproducts and Mitigation Strategies:
-
Ethyl Benzoate (from dehalogenation): This byproduct arises from the reduction of the starting material, ethyl 3-iodobenzoate.
-
Cause: This is often more prevalent with more hindered substrates or at very high reaction temperatures.[2]
-
Mitigation:
-
Optimize Temperature: Avoid excessive heating. Maintain the reaction temperature within the recommended range (110-120°C).
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (nitrogen or argon) to minimize side reactions.
-
-
-
3-(1H-imidazol-1-yl)benzoic acid (from ester hydrolysis): The ester group can be sensitive to hydrolysis, especially under basic conditions at elevated temperatures if water is present.[3]
-
Cause: Presence of water in the reaction mixture or during workup.
-
Mitigation:
-
Anhydrous Conditions: Use anhydrous solvents and reagents.
-
Workup pH Control: During the aqueous workup, carefully control the pH. Avoid strongly basic or acidic conditions for prolonged periods.
-
-
-
Unreacted Starting Materials: Incomplete conversion is a common issue.
-
Cause: See Q1 for reasons for low reactivity.
-
Mitigation: Re-evaluate your reaction conditions as outlined in Q1. Consider increasing the equivalents of imidazole (e.g., to 1.5 eq) to drive the reaction forward.
-
Table 1: Summary of Common Byproducts and Recommended Actions
| Byproduct | Identification (vs. Product) | Likely Cause | Mitigation Strategy |
| Ethyl Benzoate | Less polar on TLC/HPLC | Reduction of aryl halide | Optimize temperature; ensure inert atmosphere |
| 3-(1H-imidazol-1-yl)benzoic acid | More polar on TLC/HPLC | Ester hydrolysis | Use anhydrous conditions; control workup pH |
| Ethyl 3-iodobenzoate | Less polar on TLC/HPLC | Incomplete reaction | See Q1; increase imidazole equivalents |
| Imidazole | Very polar on TLC/HPLC | Incomplete reaction/excess reagent | Water wash during workup |
Q3: My product is difficult to purify at a larger scale. Column chromatography is not feasible. What are my options?
Purification is a significant hurdle in scaling up the production of polar molecules like this compound.
Alternative Purification Strategies:
-
Extraction and Wash:
-
After the reaction, cool the mixture and pour it into water.[3]
-
Extract the aqueous layer with a suitable organic solvent like ethyl acetate. This will move your product into the organic phase.
-
Wash the combined organic layers with brine to remove residual DMF/DMSO and some polar impurities.[3]
-
A dilute acid wash (e.g., 1M HCl) can be used to remove unreacted basic imidazole.
-
A dilute base wash (e.g., saturated NaHCO₃) can remove any acidic byproducts like 3-(1H-imidazol-1-yl)benzoic acid.
-
-
Recrystallization:
-
Principle: This is a powerful technique for purifying solid compounds at scale.
-
Solvent Screening: Experiment with different solvent systems to find one where the product is soluble at high temperatures but sparingly soluble at room temperature or below. Good starting points for polar molecules include ethanol/water or isopropanol/heptane mixtures.[5]
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC):
-
Application: For very polar compounds that are difficult to separate using standard normal-phase or reversed-phase chromatography, HILIC can be an effective, albeit more complex, alternative.[6] It uses a polar stationary phase with a mobile phase of a high concentration of a less polar organic solvent and a small amount of a more polar aqueous solvent.
-
Workflow for Large-Scale Purification
Caption: A typical workflow for the non-chromatographic purification of this compound.
Q4: I am considering switching from an Ullmann condensation to a Buchwald-Hartwig amination for this synthesis. What are the potential advantages and challenges?
The Buchwald-Hartwig amination is a powerful alternative for C-N bond formation, often offering milder conditions and broader substrate scope than traditional Ullmann couplings.[7]
Advantages of Buchwald-Hartwig Amination:
-
Milder Reaction Conditions: These reactions often proceed at lower temperatures than Ullmann couplings.
-
Lower Catalyst Loading: Palladium-based catalysts can be highly efficient, sometimes requiring lower loadings.[8]
-
Broader Functional Group Tolerance: Generally more tolerant of various functional groups.[7]
Challenges and Considerations:
-
Catalyst and Ligand Cost: Palladium catalysts and specialized phosphine ligands (e.g., XPhos, SPhos) can be expensive, which is a significant factor at scale.[9]
-
Ligand Sensitivity: Many phosphine ligands are sensitive to air and moisture, requiring stringent inert atmosphere techniques.
-
Catalyst Inhibition: Imidazoles themselves can act as ligands for palladium and may inhibit catalyst activity. A pre-activation step of the palladium source and the ligand may be necessary.[10][11]
-
Base Selection: The choice of base is critical and often substrate-dependent. Common bases include sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[8]
Reaction Scheme: Buchwald-Hartwig Amination
Caption: General components of a Buchwald-Hartwig N-arylation reaction for the synthesis of the target compound.
Experimental Protocols
Protocol 1: Scale-Up Optimized Copper-Catalyzed N-Arylation
This protocol is optimized for a larger laboratory scale (e.g., 10-50 g).
Materials:
-
Ethyl 3-iodobenzoate (1.0 eq)
-
Imidazole (1.2 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
L-Proline (0.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry, inerted reaction vessel equipped with a mechanical stirrer, thermocouple, and reflux condenser, add ethyl 3-iodobenzoate, imidazole, CuI, L-proline, and K₂CO₃.
-
Add anhydrous DMF.
-
Under a positive pressure of nitrogen, heat the reaction mixture to 120°C with vigorous stirring.
-
Maintain the temperature for 18-24 hours, monitoring the reaction by TLC or HPLC until the starting aryl halide is consumed.
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into 10 volumes of cold water with stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 3 volumes).
-
Combine the organic layers and wash with water (2 x 2 volumes) and then with brine (1 x 2 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from an ethanol/water mixture).
References
- Benchchem. Application Notes and Protocols: 3-(1H-imidazol-1-yl)
- Benchchem. Application Notes and Protocols: Copper-Catalyzed N-Arylation of Imidazoles with 4-Bromo-3-(trifluoromethyl)aniline.
- PMC, NIH. Ethyl 4-[3-(1H-imidazol-1-yl)
- ACS Sustainable Chemistry & Engineering. Mechanochemically Accelerated N-Arylation: A Scalable and Solvent-Minimized Approach Bypassing Friction Sensitive Reagents.
- ResearchGate.
- Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. (2020). Biomed J Sci & Tech Res.
- ACS Publications.
- Wikipedia.
- The Journal of Organic Chemistry.
- Connect Journals. Synthetic Emergence in N-Arylimidazoles: A Review.
- Benchchem. Application Note and Protocol for the Synthesis of 3-(1H-imidazol-1-yl)benzoic acid.
- Scirp.org. Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions.
- Chemistry LibreTexts.
- American Chemical Society. Mechanochemically Accelerated N-Arylation: A Scalable and Solvent-Minimized Approach Bypassing Friction Sensitive Reagents.
- MDPI.
- RSC Publishing. Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience.
- Biotage. What can I use to purify polar reaction mixtures?.
- RSC Publishing.
- MIT Open Access Articles.
- ResearchGate. Synthesis of the 2‐{[2‐(1H‐imidazol‐1‐yl)
- YouTube.
- MIT Open Access Articles.
- Synthesis Spotlight.
- University of Rochester, Department of Chemistry.
- ResearchGate. (a) Scale-up reactions. (b)
- REPORT Lab work: ETHYL BENZO
- Reddit. Purification of strong polar and basic compounds : r/Chempros.
- ResearchGate. Mechanochemically Accelerated N -Arylation: A Scalable and Solvent-Minimized Approach Bypassing Friction Sensitive Reagents.
- PMC.
- Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12).
- Benchchem. Technical Guide: 3-(1H-imidazol-1-yl)benzoic acid.
- JOCPR. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)
- Quora. What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?.
- Sciencemadness Discussion Board.
- ChemicalBook. Ethyl 3-(1H-imidazol-1-yl)
- ChemicalBook. 3-(1H-IMIDAZOL-1-YL)BENZOIC ACID synthesis.
- Ethyl 3-ethyl-4-(1H-imidazol-1-yl)
- Organic Chemistry Portal.
- CIBTech.
- PubChem. Ethyl 4-(1H-imidazol-1-yl)
- Pharmaffili
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biomedres.us [biomedres.us]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR Spectral Interpretation Guide: Ethyl 3-(1H-imidazol-1-yl)benzoate
The following guide provides an authoritative technical analysis of the 1H NMR spectral interpretation for Ethyl 3-(1H-imidazol-1-yl)benzoate . This document is designed for researchers and drug development professionals, moving beyond basic assignment to focus on structural validation, impurity profiling, and comparative performance against synthetic precursors.[1]
Executive Summary: The Structural Fingerprint
This compound is a critical bifunctional building block in medicinal chemistry, often synthesized via the copper-catalyzed Ullmann coupling of ethyl 3-iodobenzoate (or 3-aminobenzoate) and imidazole. Its 1H NMR spectrum serves as the primary validation tool for confirming the successful formation of the C–N bond between the benzoate and imidazole rings.
Key Performance Indicators (KPIs) for Spectral Validity:
-
Diagnostic Shift: The appearance of the imidazole H2' singlet at ~7.9–8.1 ppm, distinct from the precursor imidazole.
-
Regiochemistry Confirmation: The specific splitting pattern of the benzoate ring (1:1:1:1 integration for the aromatic protons) confirms the meta-substitution, distinguishing it from para-isomers.
-
Purity Benchmark: Absence of the broad NH₂ signal (from amine precursor) or the high-field shift of the iodo-precursor.
Spectral Architecture & Assignment Logic
The spectrum of this compound is characterized by three distinct zones: the aliphatic ethyl ester region, the complex benzoate aromatic region, and the heterocyclic imidazole signals.[1]
Predicted Chemical Shift Data (400 MHz, CDCl₃)
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |
| H-2' | 7.95 – 8.10 | Singlet (s) | 1H | Imidazole C2-H . Most deshielded due to flanking nitrogens and the anisotropic effect of the N-linked benzoate ring. |
| H-2 | 8.15 – 8.25 | Triplet/Singlet (t/s) | 1H | Benzoate C2-H . Ortho to both EWGs (Ester and Imidazole).[1] Most deshielded aromatic proton. |
| H-4 | 8.00 – 8.10 | Dt / Ddd | 1H | Benzoate C4-H . Ortho to Ester, Para to Imidazole.[1] Strongly deshielded by the carbonyl anisotropy.[1] |
| H-6 | 7.60 – 7.70 | Ddd | 1H | Benzoate C6-H . Ortho to Imidazole, Para to Ester.[1] Less deshielded than H-2/H-4. |
| H-5 | 7.50 – 7.60 | Triplet (t) | 1H | Benzoate C5-H . Meta to both substituents. Appears as a pseudo-triplet due to coupling with H-4 and H-6. |
| H-4', H-5' | 7.20 – 7.40 | Multiplet (m) | 2H | Imidazole C4-H / C5-H . Characteristic imidazole backbone protons. |
| Ethyl -CH₂- | 4.42 | Quartet (q) | 2H | Ester Methylene . Typical shift for ethyl esters ( |
| Ethyl -CH₃ | 1.41 | Triplet (t) | 3H | Ester Methyl . Typical shift for ethyl esters ( |
Note: Chemical shifts are calculated based on additive substituent effects (SCS) relative to benzene (7.27 ppm) and validated against fragment analogues (Ethyl benzoate and 1-Phenylimidazole).
Assignment Workflow Diagram
The following logic flow illustrates the step-by-step process for assigning the aromatic region, which is the most complex part of the spectrum.
Caption: Decision tree for the regiochemical assignment of the aromatic protons in this compound.
Comparative Analysis: Product vs. Alternatives (Precursors)
In the context of synthesis, the "alternatives" are the starting materials.[1] A successful reaction is defined by the disappearance of precursor signals and the emergence of product-specific resonances.
Comparison Table: Product vs. Precursors
| Feature | This compound (Product) | Ethyl 3-aminobenzoate (Precursor A) | Imidazole (Precursor B)[1] | Interpretation |
| NH Signal | Absent | Broad singlet ~3.8 ppm (NH₂) | Broad singlet ~10-13 ppm (NH) | Primary indicator of conversion. Disappearance of NH₂ confirms N-arylation. |
| Ortho-H Shift | ~8.2 ppm (Deshielded by Imidazole) | ~7.4 ppm (Shielded by NH₂) | N/A | The shift of H-2 from 7.4 to 8.2 ppm indicates the change from an electron-donating group (NH₂) to an electron-withdrawing group (Imidazole). |
| Imidazole H2' | ~8.0 ppm (Sharp Singlet) | N/A | ~7.7 ppm | The imidazole H2' shifts downfield due to the N-phenyl attachment. |
| Ethyl Group | Quartet ~4.4 ppm | Quartet ~4.35 ppm | Absent | Retained ester functionality. Minimal shift indicates the ethyl group is distant from the reaction center.[1] |
Synthesis & Impurity Tracking Diagram
Caption: Synthesis workflow highlighting the origin of potential spectral impurities.
Experimental Validation Protocol
To ensure the spectrum described above is reproducible, the following experimental conditions are recommended for sample preparation.
Sample Preparation for 1H NMR[1][3][4]
-
Solvent Selection: Chloroform-d (CDCl₃) is the standard solvent. It provides excellent solubility and clear separation of the aromatic signals.[1]
-
Alternative:DMSO-d₆ may be used if the product is protonated or salt formation is suspected. Note that in DMSO-d₆, the imidazole H2' may shift further downfield (>8.5 ppm).
-
-
Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.
-
Filtration: Filter the solution through a cotton plug or glass wool into the NMR tube to remove any suspended copper salts from the catalyst, which can cause line broadening due to paramagnetism.[1]
Troubleshooting Common Spectral Anomalies
-
Broad Lines: Often caused by residual paramagnetic Copper (Cu) species. Remedy: Wash the organic layer with aqueous EDTA or NH₄OH during workup, or pass through a short pad of silica gel.[1]
-
Missing Ethyl Signals: Indicates hydrolysis to the carboxylic acid (3-(1H-imidazol-1-yl)benzoic acid). Check for a broad COOH signal >11 ppm.[1]
-
Extra Singlets in Aromatic Region: Likely residual imidazole.[1] Check for a singlet at ~7.7 ppm that integrates non-stoichiometrically.
References
-
ChemicalBook. (n.d.).[1] Ethyl 3-aminobenzoate 1H NMR Spectrum. Retrieved from [1]
-
Sigma-Aldrich. (n.d.). Ethyl 3-aminobenzoate Product Data. Retrieved from
-
BenchChem. (2025).[1][2][3] Structural Validation of 3-(1H-imidazol-1-yl)benzoic Acid: A Comparative NMR Analysis. Retrieved from [1]
-
Royal Society of Chemistry. (2014). Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides. (Supporting Information containing Ethyl Benzoate NMR data). Retrieved from
-
National Institutes of Health (NIH). (2011). Ethyl 4-[3-(1H-imidazol-1-yl)propylamino]-3-nitrobenzoate. (Comparative imidazole spectral data). Retrieved from [1]
Sources
Technical Guide: IR Spectroscopic Differentiation of Ester and Imidazole Moieties in Pharmaceutical Compounds
Executive Summary
In drug development, the precise characterization of Active Pharmaceutical Ingredients (APIs) containing both ester and imidazole functionalities is critical. Esters are frequently utilized as prodrug motifs to enhance lipophilicity, while imidazoles often serve as the pharmacophore.
This guide provides a comparative technical analysis for researchers tasked with identifying these groups and distinguishing them from common structural analogs (alternatives) or degradation products. We focus on distinguishing the ester from carboxylic acids (hydrolysis degradants) and ketones , and the imidazole ring from pyridines and salt forms .
Part 1: Comparative Spectral Signatures
The Ester Moiety (Target) vs. Carbonyl Alternatives
The carbonyl (
| Functional Group | Differentiation Logic | ||
| Ester (Target) | 1735–1750 (Saturated)1715–1730 (Conjugated) | 1000–1300 (Two strong bands: C-C(=O)-O and O-C-C) | High Frequency + C-O: Esters appear at higher wavenumbers than ketones/amides. The presence of two strong C-O bands confirms ester over ketone. |
| Carboxylic Acid (Hydrolysis Degradant) | 1700–1725 | 1210–1320 (C-O)2500–3300 (Broad O-H) | The "Beard": Hydrolysis is confirmed by the appearance of the massive, broad O-H stretch centered ~3000 cm⁻¹ overlapping C-H stretches. |
| Amide (Interference) | 1630–1690 (Amide I) | 1550–1640 (Amide II, N-H bend) | Lower Frequency: Amides absorb significantly lower than esters due to resonance. The "Amide II" band is a distinct non-ester feature. |
| Ketone (Alternative) | ~1715 | Absent | Lack of C-O: A strong carbonyl peak without the accompanying C-O stretches in the fingerprint region indicates a ketone. |
The Imidazole Moiety (Target) vs. Nitrogen Heterocycles
The imidazole ring presents a complex "multi-band" profile involving ring stretching and N-H vibrations (if unsubstituted).
| Feature | Imidazole Spectral Signature | Pyridine (Alternative/Solvent) | Differentiation Logic |
| N-H Stretch | 2600–3100 cm⁻¹ Broad, multi-band "satellite" peaks due to H-bonding. | Absent (unless protonated) | The broad, structured N-H band is unique to neutral imidazoles (with N-H). Pyridine shows only sharp C-H aromatic stretches >3000 cm⁻¹. |
| Ring Breathing | ~660 cm⁻¹ | ~990–1000 cm⁻¹ | The ring breathing mode is a fingerprint marker. Imidazole is significantly lower than pyridine. |
| C=N / C=C Ring Modes | 1450–1550 cm⁻¹ (Often ~1480 & 1580 cm⁻¹) | 1430–1600 cm⁻¹(Sharp doublet ~1580/1600) | Pyridine ring modes are often sharper and more intense. |
| Salt Formation (HCl) | N-H region broadens further; | Pyridinium N-H appears ~2500 cm⁻¹. | Critical for Formulation: Converting imidazole to its HCl salt causes the N-H band to become a very broad continuum ("Fermi resonance"). |
Part 2: Experimental Protocol (ATR-FTIR)
Modern pharmaceutical analysis favors Attenuated Total Reflectance (ATR) over KBr pellets due to reproducibility and lack of moisture interference (critical for esters).
Workflow Diagram
The following diagram outlines the self-validating workflow for analyzing solid APIs.
Caption: Figure 1. Standardized ATR-FTIR acquisition workflow ensuring data integrity through system suitability checks.
Detailed Methodology
-
System Suitability: Before analysis, scan a standard polystyrene film. Verify the critical resolution peak at 2850 cm⁻¹ and 1601 cm⁻¹. This validates the optical path.
-
Background Acquisition: Collect an air background (minimum 16 scans) immediately prior to the sample. Why: This subtracts atmospheric CO₂ (2350 cm⁻¹) and H₂O, which can obscure imidazole N-H bands.
-
Sample Application: Place ~10-20 mg of the solid compound on the Diamond or ZnSe crystal.
-
Pressure Application: Lower the pressure anvil until the force gauge registers the optimal contact (usually ~80-100N). Causality: Insufficient pressure leads to weak bands; variable pressure causes poor reproducibility.
-
Acquisition: Scan range 4000–600 cm⁻¹, Resolution 4 cm⁻¹.
-
Post-Processing: Apply "ATR Correction" (if available in software) to correct for penetration depth differences at high vs. low wavenumbers.
Part 3: Data Analysis & Interpretation Logic
When analyzing the spectrum, use this hierarchical decision tree to confirm the presence of the Ester and Imidazole groups while ruling out hydrolysis.
Caption: Figure 2. Decision logic for spectral assignment. Note that "Substituted Imidazole" refers to N-substituted variants lacking the N-H bond.
Key Interpretation Pitfalls
-
Water Interference: Residual moisture in the sample can mimic the broad O-H of a carboxylic acid (hydrolysis product). Solution: Dry the sample in a desiccator or vacuum oven before ATR analysis. If the 1735 cm⁻¹ peak shifts to 1710 cm⁻¹ and the broad OH appears, it is chemical hydrolysis, not just moisture.
-
Polymorphism: Different crystal forms of the same drug can shift the Ester C=O peak by up to 10 cm⁻¹. Always compare against a reference standard of the same polymorph.
References
-
NIST Chemistry WebBook. IR Spectrum of 1H-Imidazole. National Institute of Standards and Technology.[1][2][3] Available at: [Link]
-
LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. Available at: [Link]
-
Specac Application Notes. Interpreting Infrared Spectra: Carbonyls and Nitrogen Compounds. Available at: [Link]
-
ResearchGate. Differentiation of Imidazole and Pyridine Derivatives via FTIR. (Contextual synthesis from multiple spectral database entries). Available at: [Link]
Sources
Reference Standards for Ethyl 3-(1H-imidazol-1-yl)benzoate Analysis: A Qualification & Comparison Guide
Topic: Reference Standards for Ethyl 3-(1H-imidazol-1-yl)benzoate Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (CAS: 129746-46-9) is a critical intermediate in the synthesis of pharmaceutical candidates and advanced materials, particularly Metal-Organic Frameworks (MOFs) derived from 3-(1H-imidazol-1-yl)benzoic acid. Unlike common APIs, this compound lacks a dedicated pharmacopeial monograph (USP/EP). Consequently, researchers often rely on commercial "Research Grade" materials that may lack the rigorous characterization required for GLP/GMP studies.
This guide objectively compares the performance of Commercial Research Grade (CRG) standards against In-House Qualified Primary Standards (IQS) . It provides a self-validating protocol for upgrading a CRG material to an IQS, ensuring data integrity in drug development pipelines.
Technical Context & Chemical Identity
The molecule features two distinct functional groups that dictate its analytical behavior:[1]
-
Ethyl Ester: Susceptible to hydrolysis, generating the corresponding benzoic acid impurity.
-
Imidazole Ring: Basic nitrogen (pKa ~7.0) causes peak tailing on standard silica-based HPLC columns due to silanol interactions.
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 129746-46-9 |
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 216.24 g/mol |
| Key Impurity | 3-(1H-imidazol-1-yl)benzoic acid (Hydrolysis product) |
Comparative Analysis: Research Grade vs. Qualified Standard
The following table contrasts the typical attributes of a commercially sourced "Research Grade" standard versus a fully qualified "Primary Standard" prepared in-house.
| Feature | Commercial Research Grade (CRG) | In-House Qualified Standard (IQS) |
| Assay Method | HPLC Area % (often ignores non-chromatographic impurities) | Mass Balance (100% - Water - Solvents - Residue - Impurities) |
| Purity Statement | ">97%" (Generic) | "99.2% ± 0.3% w/w" (Specific) |
| Water Content | Rarely reported; assumed dry. | Measured via Karl Fischer (KF) (Critical due to hygroscopicity). |
| Residual Solvents | Not quantified. | Quantified via GC-HS (Ethanol, Ethyl Acetate common). |
| Identity | 1H NMR only. | Orthogonal ID: 1H NMR, 13C NMR, MS, IR. |
| Suitability | Early discovery, reaction monitoring. | GLP tox studies, GMP release testing, quantitative assay. |
Scientist’s Insight: Relying on HPLC Area % (CRG) for assay assignment is a critical error. It assumes response factors are identical for all impurities and ignores water/inorganics. For this compound, retained solvents from synthesis (often ethanol) and moisture absorption by the imidazole ring can inflate the "purity" by 2-5% if not accounted for.
Qualification Protocol: The "Self-Validating" Workflow
To establish a reliable reference standard, follow this "Mass Balance" approach. This protocol transforms a raw material into a Primary Reference Standard.
Step 1: Structural Confirmation (Identity)
-
Technique: 1H NMR (400 MHz, DMSO-d6).
-
Key Signals:
-
Imidazole: Singlet at ~8.3 ppm (N-CH-N), doublets at ~7.8 and ~7.1 ppm.
-
Benzoate: Aromatic multiplet 7.6–8.2 ppm.
-
Ethyl Group: Quartet at ~4.3 ppm, Triplet at ~1.3 ppm.
-
-
Validation: Integration ratio of Ethyl (2H) : Imidazole (1H) must be 2:1.
Step 2: Chromatographic Purity (HPLC)
-
Challenge: Imidazole tailing.
-
Solution: Use a chaotic mobile phase (acidic) to protonate the imidazole, preventing secondary interactions.
Optimized HPLC Method:
-
Column: Agilent Zorbax SB-C18 (StableBond), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Gradient: 5% B to 90% B over 15 min.
-
Detection: UV 254 nm.
-
Acceptance Criteria: Tailing Factor < 1.5; Resolution > 2.0 between ester and acid impurity.
Step 3: Impurity Quantification (The "Killers")
-
Volatiles: Run GC-Headspace for residual Ethanol (synthesis solvent) and Ethyl Acetate.
-
Water: Karl Fischer Coulometric titration. Expect 0.5–2.0% due to imidazole hygroscopicity.
-
Inorganics: Residue on Ignition (ROI) / Sulfated Ash.
Step 4: Calculation of Potency (Assay)
Calculate the final assay on an "as-is" basis:
Visualizations
Diagram 1: Synthesis & Degradation Pathway
This diagram illustrates the origin of the material and its primary degradation route, which the analytical method must detect.
Caption: Synthesis pathway via Ullmann coupling and subsequent risk of hydrolysis to the benzoic acid derivative.
Diagram 2: Reference Standard Qualification Workflow
A decision tree for qualifying the material.
Caption: Step-by-step decision tree for qualifying a laboratory reference standard.
Stability & Handling Recommendations
-
Storage: Store at -20°C in a desiccator. The ester bond is stable in solid form but hydrolyzes rapidly in solution, especially at pH > 7.
-
Solution Stability:
-
Diluent: Acetonitrile/Water (50:50). Avoid pure water.[4]
-
Stability: Stable for 24 hours at 5°C. Do not store at room temperature for extended periods.
-
-
Safety: The imidazole moiety may act as a mild irritant. Use standard PPE.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 13423940, Ethyl 4-(1H-imidazol-1-yl)benzoate. (Note: Isomer analog used for property estimation). Retrieved from [Link]
-
International Conference on Harmonisation (ICH). (2000). Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Retrieved from [Link]
Sources
A Comparative Guide to Imidazole-Based Ligands in Catalysis: A Senior Application Scientist's Perspective
For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is a critical decision that dictates the efficiency, selectivity, and overall success of a catalytic transformation. Among the vast arsenal of ligands available, those incorporating the imidazole scaffold have emerged as particularly powerful and versatile tools. This guide provides an in-depth comparative study of two prominent classes of imidazole-based ligands: N-Heterocyclic Carbenes (NHCs) and Bis(imino)pyridine ligands. Drawing upon field-proven insights and experimental data, we will explore their synthesis, structural nuances, and catalytic performance in key organic transformations, offering a comprehensive resource to inform your catalyst design and selection.
The Imidazole Core: A Foundation for Versatile Catalysis
The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is a fundamental building block in a multitude of biologically active molecules and, more recently, in the design of highly effective ligands for transition metal catalysis.[1] Its derivatives have found widespread use in coordination chemistry, organometallic reactions, and asymmetric catalysis.[2] The unique electronic properties of the imidazole core, including its strong σ-donating ability, allow for the formation of robust metal-ligand bonds, which is a key factor in the stability and activity of the resulting catalysts.[3]
This guide will focus on two principal classes of ligands derived from the imidazole framework:
-
N-Heterocyclic Carbenes (NHCs): These ligands are characterized by a divalent carbon atom within the imidazole ring, which forms a strong σ-bond with a metal center.[3]
-
Bis(imino)pyridine Ligands: These pincer-type ligands feature a central pyridine ring flanked by two imine functionalities, which are often synthesized from imidazole-containing precursors.
N-Heterocyclic Carbenes (NHCs): The Powerhouse of Cross-Coupling
Since their isolation and popularization as ligands, N-Heterocyclic Carbenes (NHCs) have revolutionized the field of homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions.[4][5] Their superior performance compared to traditional phosphine ligands stems from their strong σ-electron-donating ability, which facilitates the often rate-limiting oxidative addition step in catalytic cycles.[4] Furthermore, the steric bulk of NHC ligands can be readily tuned to promote reductive elimination and enhance catalyst stability.[4]
Synthesis of Common NHC Ligands: IPr and SIMes
The synthesis of NHC ligands typically involves the preparation of an imidazolium or imidazolinium salt precursor, which is subsequently deprotonated to generate the free carbene. Detailed, reliable, and scalable synthetic protocols for commonly used NHC precursors are readily available.
dot
Caption: Synthetic routes to common NHC precursors IPr·HCl and SIMes·HCl.
Experimental Protocol: Synthesis of 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr·HCl)
-
Diazabutadiene Formation: A solution of glyoxal (40% in water) is added to a warmed solution of 2,6-diisopropylaniline in methanol with a catalytic amount of acetic acid. The mixture is stirred, and the product crystallizes upon cooling. The solid is collected by filtration and washed with methanol.
-
Cyclization: The dried diazabutadiene and paraformaldehyde are suspended in ethyl acetate at 70°C.
-
A solution of chlorotrimethylsilane in ethyl acetate is added dropwise.
-
The resulting suspension is stirred for 2 hours at 70°C.
-
After cooling, the solid product is collected by filtration, washed with ethyl acetate and t-butyl methyl ether, and dried to yield IPr·HCl as a colorless powder.
Catalytic Applications and Performance of Pd-NHC Complexes
Palladium complexes of NHC ligands are exceptionally active catalysts for a wide range of cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations.[4] The choice of the NHC ligand can significantly impact the catalyst's performance.
Table 1: Comparative Performance of Pd-NHC Catalysts in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (1) | IPr·HCl (2) | Cs₂CO₃ | Dioxane | 80 | 98 | 98 | ~12 | [6] |
| 2 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (1) | IMes·HCl (2) | Cs₂CO₃ | Dioxane | 80 | 95 | 95 | ~12 | [6] |
| 3 | 4-Bromoanisole | Phenylboronic acid | PEPPSI-IPr (0.05) | IPr | K₃PO₄ | t-AmylOH | 100 | 99 | 1980 | >3960 | [7] |
| 4 | 4-Bromoanisole | Phenylboronic acid | PEPPSI-IMes (0.05) | IMes | K₃PO₄ | t-AmylOH | 100 | 97 | 1940 | >3880 | [7] |
TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time.
As the data in Table 1 illustrates, both IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) are highly effective ligands for the Suzuki-Miyaura coupling of challenging aryl chlorides. The slightly higher yield with the bulkier IPr ligand in some cases highlights the importance of steric factors in promoting the final reductive elimination step. The development of well-defined pre-catalysts, such as the PEPPSI (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) complexes, has further enhanced the utility of Pd-NHC systems, allowing for very low catalyst loadings and high turnover numbers.[7]
Bis(imino)pyridine Ligands: Masters of Polymerization and Beyond
Bis(imino)pyridine (PDI) ligands are a class of tridentate, "pincer" ligands that have garnered significant attention for their ability to support highly active late transition metal catalysts, particularly for olefin polymerization.[8] The electronic and steric properties of these ligands can be readily modified by changing the substituents on the imine nitrogen atoms and the pyridine backbone, allowing for fine-tuning of the catalyst's behavior.[8]
Synthesis of Bis(imino)pyridine Ligands and their Iron Complexes
The synthesis of PDI ligands is typically a straightforward condensation reaction between 2,6-diacetylpyridine or 2,6-pyridinedicarboxaldehyde and two equivalents of an appropriate aniline derivative.[8]
dot
Caption: General synthesis of bis(imino)pyridine (PDI) ligands and their iron(II) dichloride complexes.
Experimental Protocol: Synthesis of 2,6-Bis[1-(2,6-diisopropylanilino)ethyl]pyridine Iron(II) Dichloride
-
Ligand Synthesis: A solution of 2,6-diacetylpyridine and two equivalents of 2,6-diisopropylaniline in methanol with a catalytic amount of formic acid is heated. Upon cooling, the yellow crystalline PDI ligand precipitates and is collected by filtration.
-
Complexation: A solution of the PDI ligand in THF is added to a suspension of anhydrous iron(II) chloride in THF. The mixture is stirred at room temperature, during which the color changes and a precipitate forms. The solid complex is collected by filtration, washed with THF and pentane, and dried under vacuum.
Catalytic Applications and Performance of PDI-Iron Complexes
Iron complexes bearing PDI ligands are exceptionally active catalysts for ethylene polymerization when activated with a co-catalyst such as methylaluminoxane (MAO).[8] The steric bulk of the N-aryl substituents on the PDI ligand plays a crucial role in determining the molecular weight and branching of the resulting polyethylene.
Table 2: Ethylene Polymerization with Bis(imino)pyridine Iron Catalysts
| Entry | Catalyst | Co-catalyst | Temp (°C) | Pressure (atm) | Activity (kg PE / (mol Fe · h)) | Mw ( g/mol ) | PDI | Reference |
| 1 | [Fe(PDI1)Cl₂] | MAO | 35 | 10 | 9,800 | 450,000 | 2.5 | [8] |
| 2 | [Fe(PDI2)Cl₂] | MAO | 35 | 10 | 1,655 | 217,000 | 47.9 | [8] |
| 3 | [Fe(PDI3)Cl₂] | MAO | 30 | 1 | 40,800 | 310,000 | 15.2 | [9] |
PDI1 = 2,6-bis[1-(2,6-dimethylanilino)ethyl]pyridine PDI2 = 2,6-bis[1-(2,6-diisopropylanilino)ethyl]pyridine PDI3 = 2,6-bis[1-(2-benzylphenylimino)ethyl]pyridine PDI = Polydispersity Index (Mw/Mn)
The data in Table 2 clearly demonstrates the profound influence of the ligand architecture on catalytic activity and polymer properties. The less sterically hindered catalyst in entry 1 produces higher molecular weight polyethylene, while the catalyst with bulkier ortho-substituents (entry 2) shows lower activity but can still produce high molecular weight polymer. Notably, the catalyst in entry 3, with ortho-benzyl groups, exhibits exceptionally high activity.[9] This highlights the delicate balance between steric protection of the metal center and access for the monomer.
Beyond polymerization, PDI-iron complexes have also shown promise in other catalytic transformations, such as hydrogenation and hydrosilylation.[10] For instance, certain PDI-iron dinitrogen complexes are highly active and selective catalysts for the hydrosilylation of terminal alkenes.[10]
Head-to-Head Comparison: NHCs vs. Bis(imino)pyridines
While NHCs and PDI ligands both leverage the imidazole framework (or its precursors), they exhibit distinct characteristics that make them suitable for different catalytic applications. A direct comparison of their catalytic performance in the same reaction is rare in the literature, as they are typically employed in different domains. However, we can draw comparisons based on their inherent properties and performance in their respective areas of strength.
Table 3: Comparative Overview of NHC and Bis(imino)pyridine Ligands
| Feature | N-Heterocyclic Carbenes (NHCs) | Bis(imino)pyridine (PDI) Ligands |
| Coordination Mode | Monodentate | Tridentate (Pincer) |
| Bonding to Metal | Strong σ-donor, weak π-acceptor | Strong σ-donor, tunable π-acidity |
| Primary Applications | Cross-coupling (Suzuki, Heck, etc.), C-H activation | Olefin polymerization, hydrogenation, hydrosilylation |
| Typical Metals | Pd, Ru, Ni, Cu, Au | Fe, Co, Ni, Mn |
| Key Strengths | High catalyst stability, broad substrate scope in cross-coupling, tunability of steric bulk. | Exceptionally high activity in polymerization, readily tunable electronic and steric properties. |
| Potential Limitations | Can be sensitive to air and moisture in their free carbene form. | Often require a co-catalyst (e.g., MAO) for activation. |
Mechanistic Considerations
The differing coordination modes of NHC and PDI ligands lead to distinct catalytic mechanisms.
dot
Caption: Simplified catalytic cycles for Pd-NHC in Suzuki coupling and Fe-PDI in ethylene polymerization.
In Pd-NHC catalyzed cross-coupling, the monodentate NHC ligand remains bound to the palladium center throughout the catalytic cycle, influencing the rates of oxidative addition, transmetalation, and reductive elimination through its electronic and steric properties.
In contrast, the tridentate PDI ligand in iron-catalyzed polymerization creates a more defined and rigid coordination sphere around the metal center. The catalytic activity is highly dependent on the accessibility of the axial coordination sites for monomer binding and insertion into the growing polymer chain.
Conclusion and Future Outlook
Both N-Heterocyclic Carbenes and Bis(imino)pyridine ligands are powerful classes of imidazole-based ligands that have made significant contributions to the field of catalysis.
-
NHC ligands are the undisputed champions of palladium-catalyzed cross-coupling, offering unparalleled stability, activity, and tunability for the synthesis of complex organic molecules.
-
Bis(imino)pyridine ligands have unlocked the potential of earth-abundant metals like iron and cobalt for highly efficient olefin polymerization, providing access to a wide range of polyolefin materials.
The choice between these ligand classes will be primarily dictated by the desired catalytic transformation. For C-C and C-N bond formation via cross-coupling, NHC-ligated catalysts are generally the preferred choice. For olefin polymerization and related reactions, PDI-ligated catalysts have demonstrated superior performance.
Future research in this area will likely focus on expanding the catalytic scope of both ligand classes. For instance, the development of chiral NHCs for asymmetric catalysis continues to be an active area of investigation. Similarly, the application of PDI-metal complexes to a broader range of catalytic reactions beyond polymerization is a promising avenue for exploration. The synthesis of hybrid ligands that combine the features of both NHCs and PDI ligands may also lead to the discovery of novel catalysts with unique reactivity and selectivity. As our understanding of the intricate relationship between ligand structure and catalytic function deepens, we can expect the development of even more sophisticated and efficient imidazole-based catalysts to address the evolving challenges in chemical synthesis.
References
- César, V., Bellemin-Laponnaz, S., & Gade, L. H. (2004). Chiral N-heterocyclic carbenes as stereodirecting ligands in asymmetric catalysis. Chemical Society Reviews, 33(8), 511-522.
- Diez, C., & Nagel, U. (2010). Chiral iridium(I) bis(NHC) complexes as catalysts for asymmetric transfer hydrogenation. Applied Organometallic Chemistry, 24(7), 509-516.
- Hans, M., Lorkowski, J., Demonceau, A., & Delaude, L. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 11, 2318–2325.
- Herrmann, W. A. (2002). N-Heterocyclic carbenes: A new concept in organometallic catalysis.
- Hopkinson, M. N., Richter, C., Schedler, M., & Glorius, F. (2014). An overview of N-heterocyclic carbenes.
- Kuhn, N., & Kratz, T. (1993). Synthesis of Imidazole Homologues. Synthesis, 1993(06), 561-562.
- Marion, N., & Nolan, S. P. (2008). Well-defined N-heterocyclic carbene-palladium(II) precatalysts for cross-coupling reactions.
- Mauduit, M., & Clavier, H. (2010). Chiral N-heterocyclic carbenes as ligands in asymmetric catalysis. In N-Heterocyclic Carbenes in Synthesis (pp. 1-43). Wiley-VCH.
- Mitra, M., & Mecking, S. (2002). New bis(imino)pyridine-iron(II)- and cobalt(II)-based catalysts: synthesis, characterization and activity towards polymerization. Journal of Organometallic Chemistry, 648(1-2), 154-162.
- Nolan, S. P. (Ed.). (2006). N-heterocyclic carbenes in synthesis. John Wiley & Sons.
- Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A., O'Brien, C. J., & Valente, C. (2006). A user-friendly, green, and efficient Suzuki-Miyaura coupling reaction with a palladium-N-heterocyclic carbene (NHC) catalyst. Chemistry-A European Journal, 12(18), 4749-4755.
- Peris, E., & Crabtree, R. H. (2004). Key factors in the stability of N-heterocyclic carbene complexes. Chemical Society Reviews, 33(8), 523-530.
- Scott, N. M., & Nolan, S. P. (2005). Synthesis, characterization, and catalytic activity of N-heterocyclic carbene (NHC) complexes of palladium(II). European Journal of Inorganic Chemistry, 2005(10), 1815-1828.
- Tondreau, A. M., Atienza, C. C. H., Weller, K. J., Nye, S. A., Lewis, K. M., Delis, J. G. P., & Chirik, P. J. (2012). High-Selectivity Bis(imino)pyridine Iron Catalysts for the Hydrosilylation of 1,2,4-Trivinylcyclohexane.
- Verdejo, B., & Peris, E. (2017). The role of N-heterocyclic carbene ligands in gold catalysis. Chemical Society Reviews, 46(24), 7644-7668.
- Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2002). A new class of palladium catalysts for the Suzuki-Miyaura cross-coupling of aryl chlorides. Organic Letters, 4(23), 4053-4056.
- Wang, H. M. J., & Lin, I. J. B. (1998). Facile synthesis of silver(I)-carbene complexes. Useful in carbene transfer reactions. Organometallics, 17(5), 972-975.
- Würtz, S., & Glorius, F. (2008). Surveying the Suzuki-Miyaura coupling. Aldrichimica Acta, 41(3), 75-87.
- Zhang, Y., & Lee, J. (2019). Recent advances in N-heterocyclic carbene-palladium catalyzed cross-coupling reactions. Accounts of Chemical Research, 52(11), 3147-3158.
- Britovsek, G. J., Gibson, V. C., & Spitzmesser, S. K. (2002). The search for new-generation olefin polymerization catalysts: life beyond metallocenes.
- Small, B. L., & Brookhart, M. (2001). Iron-based catalysts for the polymerization of olefins: activity and product selectivity. Macromolecules, 34(16), 5441-5442.
- Fort, Y., & Nolan, S. P. (1996). A versatile and convenient new synthesis of N-heterocyclic carbenes. Organometallics, 15(26), 5458-5460.
- Organ, M. G., et al. (2006). PEPPSI: A new class of palladium N-heterocyclic carbene (NHC) precatalysts. Chemistry-A European Journal, 12(18), 4749-4755.
-
The roles of imidazole ligands in coordination supramolecular systems. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
- Gibson, V. C., & Spitzmesser, S. K. (2003). Advances in non-metallocene olefin polymerization catalysis. Chemical Reviews, 103(1), 283-316.
-
Imidazole is a fundamental building unit possessing a conjugated five-membered ring system with two N-donor coordination sites. (n.d.). CrystEngComm. Retrieved February 15, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BIAN–NHC Ligands in Transition-Metal-Catalysis: A Perfect Union of Sterically-Encumbered, Electronically-Tunable N–Heterocyclic Carbenes? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of Ethyl 3-(1H-imidazol-1-yl)benzoate
For the researcher dedicated to advancing drug discovery, the lifecycle of a chemical intermediate like Ethyl 3-(1H-imidazol-1-yl)benzoate extends beyond its synthesis and application. Proper disposal is not merely a regulatory hurdle but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in an understanding of its constituent chemical properties. By treating every protocol as a self-validating system, we ensure that safety and scientific integrity are upheld at every stage.
Understanding the Hazard Profile: A Synthesis of Imidazole and Ethyl Benzoate Characteristics
-
The Imidazole Moiety: Imidazole and its derivatives can be corrosive and may cause burns.[1] They should be handled with care to avoid skin and eye contact.[1][2] Solid forms can also present a dust inhalation hazard.[1][2]
-
The Ethyl Benzoate Moiety: Ethyl benzoate is classified as a combustible liquid and is recognized as being toxic to aquatic life with long-lasting effects.[3][4] Therefore, it must be prevented from entering drains or the environment.[3][4]
This composite hazard profile dictates that this compound be treated as a hazardous waste, requiring a thoughtful and systematic disposal plan.
Pre-Disposal Checklist: Assembling Your Personal Protective Equipment (PPE)
Before handling any chemical waste, ensuring adequate personal protection is paramount. The choice of PPE is dictated by the potential for skin contact, eye exposure, and inhalation.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact with the potentially corrosive imidazole component. Gloves must be inspected for pinholes before use.[5] |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a face shield. | To protect against splashes and accidental eye contact.[5] |
| Body Protection | A lab coat or impervious clothing. | To protect against spills and contamination of personal clothing.[3] |
| Respiratory Protection | Use within a certified laboratory chemical fume hood. | To avoid inhalation of any potential dusts or vapors, especially if the material is a solid or is being transferred.[6] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a clear, actionable workflow for the safe segregation and disposal of this compound waste.
Step 1: Waste Segregation at the Point of Generation
Causality: The cardinal rule of chemical waste management is to never mix incompatible waste streams.[4][5] Inadvertent mixing can lead to dangerous reactions, including the generation of hazardous vapors or explosive reactions.[5]
-
Action: Designate a specific, compatible, and clearly labeled waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, absorbent pads).
-
Container Specifications: The container must be sealable, airtight, and made of a material compatible with the chemical.[5][6] A sturdy, screw-top jar is often a suitable choice.[5]
Step 2: Proper Labeling of Hazardous Waste
Causality: Accurate labeling is a cornerstone of safe laboratory operations and is mandated by regulatory bodies. It ensures that everyone who handles the waste container is aware of its contents and the associated hazards.
-
Action: Immediately upon adding the first quantity of waste, affix a "Hazardous Waste" label to the container.[5]
-
Label Content: The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Combustible," "Corrosive," "Aquatic Toxin")
-
The date of accumulation start
-
The name of the principal investigator or laboratory group
-
Step 3: Managing Spills and Contaminated Materials
Causality: Accidental spills must be managed promptly and correctly to prevent exposure and environmental contamination.
-
Action for Minor Spills:
-
Contaminated Materials: All items that come into direct contact with this compound, such as disposable gloves and absorbent pads, must be placed in the labeled hazardous waste container.[3][5]
Step 4: Storage and Final Disposal
Causality: Proper storage of hazardous waste is crucial to prevent accidents and ensure compliance with institutional and federal regulations.
-
Storage:
-
Final Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[3][10] This is critical to prevent harm to aquatic ecosystems.[4]
-
Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[3][10] These entities are equipped to handle and process chemical waste in accordance with all local, state, and federal regulations.[8][10]
-
Visualizing the Disposal Pathway
To ensure clarity and reinforce the procedural logic, the following diagram outlines the decision-making and operational workflow for the disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, researchers can ensure that the final chapter in the life of this compound is one of safety, responsibility, and scientific integrity.
References
- CDH Fine Chemical. (n.d.). Ethyl Benzoate CAS No 93-89-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- University of Washington. (2025). Imidazole.
- Washington State University. (n.d.). Imidazole Standard Operating Procedure.
- BenchChem. (2025). Comprehensive Safety Protocol for Handling Ethyl Benzoate.
- Sigma-Aldrich. (2025). Safety Data Sheet - Ethyl Benzoate.
- CymitQuimica. (2023). 3-(1H-Imidazol-1-yl)benzoic acid.
- CDN. (2020). Safety Data Sheet - Ethyl benzoate.
- Fisher Scientific. (2025). Safety Data Sheet - Benzoic acid, ethyl ester.
- Apollo Scientific. (2023). Ethyl benzoate.
- CDH Fine Chemical. (n.d.). IMIDAZOLE CAS NO 288-32-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. faculty.washington.edu [faculty.washington.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling Ethyl 3-(1H-imidazol-1-yl)benzoate
Topic: Personal protective equipment for handling Ethyl 3-(1H-imidazol-1-yl)benzoate Audience: Researchers, scientists, and drug development professionals.
Executive Safety Summary & Hazard Profiling
Compound Class: Imidazole-substituted Benzoate Ester Primary Hazard Classification (Derived from SAR): Irritant (Skin/Eye/Respiratory) Signal Word: WARNING [1][2]
As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact isomer may be limited in public registries, its structural moieties—the imidazole ring and the benzoate ester—dictate a strict Risk-Based Approach .
-
The Imidazole Moiety: Historically associated with skin and eye irritation; certain derivatives exhibit reproductive toxicity.
-
The Ester Moiety: Lipophilic, facilitating skin absorption. Upon hydrolysis, it yields the corresponding benzoic acid derivative and ethanol.
Core Safety Directive: Treat this compound as a Category 2 Skin/Eye Irritant and a Category 3 Respiratory Irritant (STOT SE) . All handling protocols must assume the potential for sensitization.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in a research setting.
| PPE Category | Standard / Material | Specification & Rationale |
| Hand Protection | Nitrile (Disposable) | Thickness: Minimum 5 mil (0.12 mm).Usage: Double-gloving is required. Rationale: Nitrile provides excellent resistance to benzoate esters. Double gloving creates a "fail-safe" layer and allows the outer glove to be stripped immediately upon contamination without exposing skin. |
| Eye Protection | Chemical Splash Goggles | Standard: ANSI Z87.1 (Impact & Splash).Rationale: Safety glasses are insufficient for fine powders or pressurized synthesis. Goggles seal the orbital area against dust migration and solvent splashes. |
| Respiratory | N95 or P100 | Context: Required when handling the neat solid outside a fume hood (e.g., balance enclosure failure).Rationale: Imidazole derivatives are potent respiratory irritants. In solution, the solvent's vapor pressure dictates the respiratory protection (e.g., organic vapor cartridge). |
| Body Defense | Lab Coat (Tyvek/Cotton) | Specification: High-neck, wrist-cuffed.Rationale: Prevents "wrist-gap" exposure. Tyvek sleeves are recommended if working with large scale (>10g) reactions to prevent sleeve saturation. |
Engineering Controls & Operational Logic
PPE is the last line of defense. Your primary safety architecture relies on containment.
A. The "Solid-State" Protocol (Weighing & Transfer)
Risk: Inhalation of airborne particulates; Static-induced scattering.
-
Static Control: Use an ionizing bar or anti-static gun on the weighing boat and spatula. Dry organic powders are prone to static charge, which can cause the powder to "jump" onto gloves or cuffs.
-
Containment: Weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Technique: Use the "Spatula-Tap" method. Never pour from the source bottle. Transfer small aliquots to minimize dust clouds.
B. The "Solution-State" Protocol (Reaction & Workup)
Risk: Skin absorption via solvent vehicle (e.g., DCM, Ethyl Acetate).
-
Glove Permeation Awareness: If dissolved in Dichloromethane (DCM), standard nitrile gloves offer <5 minutes of protection.
-
Action: If using DCM, wear Laminate (Silver Shield) gloves under nitrile, or change outer nitrile gloves immediately upon any splash.
-
-
Waste Segregation: Quench reactions before disposal. Segregate as "Non-Halogenated Organic Waste" unless halogenated solvents were used.
Decision Logic: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the correct protection level based on the compound's state and quantity.
Figure 1: Adaptive PPE selection logic based on physical state and solvent carrier risks.
Emergency Response & Disposal
Accidental Exposure
-
Skin Contact:
-
Eye Contact:
-
Immediate Action: Flush at an eyewash station for 15 minutes.[4] Hold eyelids open.
-
Note: Imidazole bases can cause corneal clouding if not rinsed immediately.
-
Disposal Protocol
-
Solid Waste: Collect in a sealed container labeled "Hazardous Solid Waste: Irritant."
-
Liquid Waste: Dispose of in the appropriate organic waste stream. Ensure the pH is neutral; if the reaction involved strong acids/bases, neutralize prior to disposal to prevent drum pressurization.
References
-
PubChem. Compound Summary for Imidazole Derivatives. National Library of Medicine (US). Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. United States Department of Labor. Available at: [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Ethyl Benzoate. Available at: [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
